molecular formula C6H10ClNO3 B11717035 Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Cat. No.: B11717035
M. Wt: 179.60 g/mol
InChI Key: GPGVRMUHKXYTCJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a useful research compound. Its molecular formula is C6H10ClNO3 and its molecular weight is 179.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-chloro-2-(hydroxyimino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-chloro-2-(hydroxyimino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10ClNO3

Molecular Weight

179.60 g/mol

IUPAC Name

tert-butyl 2-chloro-2-hydroxyiminoacetate

InChI

InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3

InChI Key

GPGVRMUHKXYTCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=NO)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Abstract: Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a functionalized oxime of significant interest as a versatile building block in modern organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its unique combination of a reactive chloro-oxime moiety and a sterically demanding, acid-labile tert-butyl ester group allows for selective chemical transformations. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, detailed protocols for its characterization, and critical insights into the causality behind the selected experimental procedures. Aimed at researchers, chemists, and drug development professionals, this document serves as a practical reference for the reliable preparation and validation of Tert-butyl 2-chloro-2-(hydroxyimino)acetate.

Introduction

Chemical Identity and Significance

Tert-butyl 2-chloro-2-(hydroxyimino)acetate, a derivative of glyoxylic acid oxime, belongs to the class of α-halo-α-oximino esters. These compounds are pivotal intermediates, largely due to the electrophilic nature of the carbon atom double-bonded to the nitrogen and the ability of the oxime group to direct or participate in various reactions. The ethyl ester analogue, Ethyl 2-chloro-2-(hydroxyimino)acetate, is well-documented as a precursor for generating nitrile oxides in situ for 1,3-dipolar cycloadditions, leading to the synthesis of isoxazolines and other complex heterocycles.[1]

The incorporation of a tert-butyl ester provides a distinct advantage over simpler alkyl esters. The tert-butyl group serves as an excellent protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions but readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) to liberate the free acid with minimal side reactions.[2] This orthogonality is highly desirable in multi-step synthetic campaigns.

Scope and Purpose

This technical guide presents a scientifically grounded, logical approach to the synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate. While direct literature on this specific molecule is sparse, the methodologies described herein are derived from well-established, analogous chemical transformations. The primary objective is to equip researchers with a reliable experimental framework and the underlying chemical principles required for its successful implementation.

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic strategy involves a two-step sequence starting from the readily available tert-butyl 2-aminoacetate (tert-butyl glycinate). This approach first involves the formation of the α-oximino ester, followed by chlorination. An alternative, and often more direct route for analogous ethyl esters, involves the reaction of a glycine ester hydrochloride with sodium nitrite in the presence of hydrochloric acid.[3] This one-pot diazotization, substitution, and oximation sequence is efficient and adaptable for the tert-butyl analogue.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_product Final Product start Tert-butyl 2-aminoacetate Hydrochloride reagents 1. NaNO₂, aq. HCl 2. Cool to 0-5 °C start->reagents Diazotization & Chlorination product Tert-butyl 2-chloro-2- (hydroxyimino)acetate reagents->product Oximation

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize Tert-butyl 2-chloro-2-(hydroxyimino)acetate from tert-butyl 2-aminoacetate hydrochloride.

Materials:

  • Tert-butyl 2-aminoacetate hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Diethyl Ether (or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve tert-butyl 2-aminoacetate hydrochloride (1.0 eq) in deionized water.

  • Acidification: Cool the flask in an ice-salt bath to -5 °C to 0 °C. Slowly add concentrated hydrochloric acid (approx. 2.0-2.5 eq) while maintaining the low temperature.

  • Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in deionized water. Add approximately half of this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5 °C.

    • Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HCl) generates a diazonium salt. This is a highly reactive intermediate. Strict temperature control is crucial as diazonium salts are unstable at higher temperatures.

  • Oximation and Chlorination: After stirring for 15 minutes at 0 °C, add the remaining sodium nitrite solution dropwise. Continue stirring the mixture at 0 °C for an additional 45-60 minutes. The reaction mixture may change color.

    • Causality: This one-pot procedure leverages the reactivity of the diazonium intermediate, which undergoes substitution with chloride ions and subsequent tautomerization and reaction to form the more stable hydroxyimino group. Using a slight excess of sodium nitrite ensures the complete conversion of the starting amine.[3]

  • Workup: Once the reaction is complete (monitored by TLC), add a saturated brine solution to the flask. This helps to break any emulsions and increases the ionic strength of the aqueous phase, promoting the transfer of the organic product into the extraction solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The product is often taken to the next step without further purification, but can be purified by column chromatography if necessary.[3]

Physicochemical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Spectroscopic & Chromatographic Analysis cluster_results Data Interpretation product Crude Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc HPLC product->hplc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity

Caption: Workflow for the characterization of the final product.

Predicted Spectroscopic and Physical Data
Parameter Predicted Value / Observation Significance
Molecular Formula C₆H₁₀ClNO₃Basic identity of the molecule.
Molecular Weight 179.60 g/mol Confirmed by mass spectrometry.
Appearance Colorless to pale yellow crystalline solid or viscous liquid.[4]Physical state at room temperature.
¹H NMR (CDCl₃, 400 MHz)δ ~9.0-9.6 (s, 1H, N-OH), δ ~1.5 (s, 9H, C(CH₃)₃)The singlet at ~1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl group.[5] The downfield singlet corresponds to the oxime proton.[1]
¹³C NMR (CDCl₃, 101 MHz)δ ~160 (C=O), δ ~145 (C=N), δ ~85 (quaternary C of t-Bu), δ ~28 (CH₃ of t-Bu)Confirms the presence of the ester carbonyl, the oxime carbon, and the distinct carbons of the tert-butyl group.[6][7]
IR Spectroscopy (ATR)ν ~3300-3100 cm⁻¹ (br, O-H), ~1740 cm⁻¹ (s, C=O ester), ~1650 cm⁻¹ (w, C=N), ~1050 cm⁻¹ (s, N-O), ~750 cm⁻¹ (s, C-Cl)Key functional group vibrations. The strong ester carbonyl stretch is a key indicator of successful esterification. The broad O-H stretch confirms the oxime.[8][9]
Mass Spec. (ESI+) m/z 180.04 [M+H]⁺, 202.02 [M+Na]⁺. Fragmentation may show loss of isobutylene (m/z 56) to give the free acid ion.Provides the molecular weight and confirms the elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns offer further structural clues.[6]
Storage Temperature 2-8°C[4]Recommended condition to maintain stability.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for Tert-butyl 2-chloro-2-(hydroxyimino)acetate is not widely available, a conservative approach based on analogous compounds is required.

  • Hazard Identification: The compound is expected to be harmful if swallowed and cause serious eye irritation. As a chloro-oxime derivative, it may be a skin irritant and a potential sensitizer.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[12] Work should be conducted in a well-ventilated chemical fume hood.[10]

  • Handling: Avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, recommended at 2-8°C.[4] The material may be moisture-sensitive.[4]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[10]

Conclusion

This guide outlines a comprehensive and technically sound strategy for the synthesis and characterization of Tert-butyl 2-chloro-2-(hydroxyimino)acetate. By adapting a well-established one-pot reaction and employing a suite of standard analytical techniques, researchers can reliably produce and validate this valuable synthetic intermediate. The emphasis on mechanistic causality and procedural safety ensures that this protocol is not merely a set of instructions, but a self-validating system for robust scientific inquiry. The unique properties conferred by the tert-butyl ester group make this compound a highly attractive tool for professionals in drug discovery and complex molecule synthesis.

References

  • Title: Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes Source: Scientific Reports URL: [Link]

  • Title: Material Safety Data Sheet - tert.-Butyl chloroacetate, 97% Source: Cole-Parmer URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

  • Title: Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Source: YouTube URL: [Link]

  • Title: C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane Source: Doc Brown's Chemistry URL: [Link]

Sources

In-Depth Spectroscopic and Synthetic Profiling of tert-Butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

tert-Butyl 2-chloro-2-(hydroxyimino)acetate (Molecular Formula: C₆H₁₀ClNO₃) is a highly specialized, synthetically valuable α-functionalized oxime. While its ethyl ester homologue is widely utilized in medicinal chemistry[1], the tert-butyl derivative offers a distinct strategic advantage: the bulky tert-butyl group provides steric shielding that minimizes unwanted dimerization of the reactive intermediate (furoxan formation)[2] and allows for orthogonal deprotection (e.g., via trifluoroacetic acid) to yield the free carboxylic acid post-reaction.

The primary application of this compound is serving as a stable, isolable precursor to tert-butoxycarbonylformonitrile oxide[1]. Upon treatment with a mild base (such as triethylamine or sodium bicarbonate), the acidic oxime proton is abstracted, triggering an E2-like elimination of the chloride ion[1]. This dehydrohalogenation generates a transient, highly reactive 1,3-dipole (a linear, four-π-electron system) that readily engages in concerted [3+2] cycloadditions with alkynes and alkenes to construct complex isoxazole and isoxazoline scaffolds[3].

G A tert-Butyl 2-chloro-2- (hydroxyimino)acetate B Base (Et3N) - HCl A->B C tert-Butoxycarbonylformonitrile Oxide (Reactive 1,3-Dipole) B->C E [3+2] Cycloaddition Concerted Mechanism C->E D Dipolarophile (Alkyne/Alkene) D->E F Isoxazole / Isoxazoline Derivative E->F

Base-promoted generation of nitrile oxide and subsequent [3+2] cycloaddition.

Spectroscopic Data Analysis (NMR, IR, MS)

To ensure rigorous quality control and structural validation, the spectroscopic profile of tert-butyl 2-chloro-2-(hydroxyimino)acetate must be thoroughly understood. The tables below summarize the expected quantitative data, grounded in the established physical chemistry of α-chloro oxime esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the stark electronic contrast between the electron-rich tert-butyl group and the highly electron-deficient oxime core.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
¹H 1.56Singlet (s)9H-C(CH ₃)₃The massive 9H integration serves as a reliable internal anchor. The shift is slightly downfield from a standard alkane due to the distant ester oxygen.
¹H 10.20Broad Singlet (br s)1H=N-OH Highly deshielded due to the electronegative oxygen, the adjacent sp² hybridized C=N bond, and the inductive pull of the α-chlorine. Exchangeable with D₂O.
¹³C 27.8Singlet--C(C H₃)₃Standard chemical shift for the methyl carbons of a tert-butyl ester.
¹³C 84.5Singlet--C (CH₃)₃The quaternary carbon is heavily deshielded by the directly attached ester oxygen.
¹³C 134.2Singlet-C =N-OHThe sp² carbon is deshielded by both the nitrogen atom and the directly attached, highly electronegative chlorine atom.
¹³C 158.5Singlet-C =OThe carbonyl carbon is slightly upfield compared to standard aliphatic esters (~170 ppm) due to conjugation with the C=N system.
Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

Infrared spectroscopy is critical for confirming the presence of the orthogonal functional groups prior to utilizing the compound in cycloadditions.

Table 2: Key FTIR-ATR Absorptions

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignmentCausality / Mechanistic Rationale
3350MediumBroadO-H stretchBroadening is caused by extensive intermolecular hydrogen bonding of the oxime hydroxyl groups in the solid/neat state.
2980WeakSharpC-H stretchAliphatic C-H stretching from the tert-butyl methyl groups.
1735StrongSharpC=O stretchCharacteristic of an ester carbonyl. The frequency is elevated due to the electron-withdrawing α-chloro oxime moiety.
1620MediumSharpC=N stretchConfirms the formation of the oxime double bond.
780MediumSharpC-Cl stretchValidates the successful chlorination of the α-carbon.
Mass Spectrometry (MS)

Mass spectrometry provides the most definitive proof of the halogen's presence via its isotopic signature.

Table 3: ESI-MS and EI-MS Fragmentation Profile

Ionizationm/zRelative AbundanceAssignmentCausality / Mechanistic Rationale
ESI (+)180.0100%[M+H]⁺ (³⁵Cl)Protonated molecular ion containing the lighter, more abundant chlorine isotope.
ESI (+)182.0~33%[M+H]⁺ (³⁷Cl)The diagnostic 3:1 ratio of m/z 180 to 182 unambiguously confirms the presence of exactly one chlorine atom.
EI (70 eV)124.0Base Peak[M - C₄H₈]⁺The tert-butyl ester undergoes a facile McLafferty-type rearrangement or direct cleavage in the gas phase, losing isobutene (-56 Da) to form the stable carboxylic acid radical cation.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in drug development workflows, the following protocols are designed as self-validating systems. Each phase includes an analytical checkpoint to prevent the propagation of failed intermediates.

Protocol A: Synthesis of tert-Butyl 2-chloro-2-(hydroxyimino)acetate

This protocol adapts the classical aqueous diazotization/chlorination of glycine esters[1] for the tert-butyl derivative.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of glycine tert-butyl ester hydrochloride in a 1.5 M aqueous HCl solution. Ensure the reaction vessel is submerged in an ice-salt bath to maintain an internal temperature of 0–5 °C[1].

  • Diazotization: Dissolve 1.2 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the stirring glycine ester mixture over 30 minutes.

  • Chlorination: Allow the reaction to stir for an additional 2 hours at 0–5 °C. The transient diazo intermediate reacts in situ with the abundant chloride ions provided by the HCl matrix to form the target chloroxime[1].

  • Extraction: Extract the aqueous mixture three times with cold diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath < 30 °C to prevent thermal degradation).

  • Self-Validation Checkpoint: Run a TLC (Hexanes/EtOAc 4:1). The product should appear as a highly UV-active spot (due to the conjugated C=N-C=O system). Immediately perform ESI-MS to verify the 3:1 isotopic cluster at m/z 180/182. If the ratio is absent, chlorination failed, and the batch must be discarded.

G A Glycine tert-butyl ester HCl B NaNO2, aq. HCl 0-5 °C A->B C Diazo Intermediate B->C D HCl Addition (Chlorination) C->D E tert-Butyl 2-chloro-2- (hydroxyimino)acetate D->E

Synthetic workflow for tert-butyl 2-chloro-2-(hydroxyimino)acetate from glycine ester.

Protocol B: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

This protocol outlines the utilization of the synthesized compound to form an isoxazole ring[4].

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under an inert argon atmosphere, dissolve 1.0 equivalent of the target dipolarophile (e.g., a terminal alkyne) and 1.2 equivalents of tert-butyl 2-chloro-2-(hydroxyimino)acetate in anhydrous tetrahydrofuran (THF)[4].

  • Base Addition: Slowly add 1.5 equivalents of triethylamine (Et₃N) dropwise at room temperature. The solution will likely become cloudy as triethylammonium chloride precipitates[1].

  • Cycloaddition: Stir the reaction mixture for 12–16 hours at room temperature. The base abstracts the oxime proton, driving the E2 elimination of chloride to generate the nitrile oxide, which immediately undergoes a concerted pericyclic [3+2] cycloaddition with the alkyne[1].

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl (to remove excess amine), brine, dry over MgSO₄, and concentrate.

  • Self-Validation Checkpoint: To validate the efficacy of the nitrile oxide generation system, run a parallel control reaction without the alkyne. The nitrile oxide should rapidly dimerize to form a furoxan derivative[2]. The presence of the furoxan in the control confirms that the generation mechanism is active and functioning correctly.

References

  • University of Huddersfield - Tetrahedron template (Pyrrole synthesis and Nitrile Oxide Cycloadditions) Source: University of Huddersfield Research Portal URL:[Link]

  • PubMed Central (PMC) - Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents Source: National Institutes of Health (NIH) URL:[Link]

Sources

Physicochemical Properties & Synthetic Utility of Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (CAS: 53843-48-2), also known as tert-butyl chloroximidoacetate, is a specialized organic building block critical to the pharmaceutical industry. It serves as the lipophilic, acid-labile precursor for the (Z)-2-(2-aminothiazol-4-yl)-2-alkoxyiminoacetic acid side chain found in third- and fourth-generation cephalosporins (e.g., Cefixime, Cefdinir, Ceftazidime).

Its value lies in its dual functionality: the


-chloro-oxime  motif acts as a reactive electrophile for heterocycle formation (specifically aminothiazoles via Hantzsch synthesis), while the tert-butyl ester  provides a robust carboxyl protection group that withstands basic nucleophilic attack but is cleanly removed under mild acidic conditions. This guide details the physicochemical profile, synthetic pathways, and handling protocols required for its effective deployment in drug development.

Part 1: Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name tert-Butyl 2-chloro-2-(hydroxyimino)acetate
Common Synonyms tert-Butyl chloroximidoacetate; 2-Chloro-2-(hydroxyimino)acetic acid tert-butyl ester
CAS Number 53843-48-2
Molecular Formula

Molecular Weight 193.63 g/mol
SMILES CC(C)(C)OC(=O)C(Cl)=NO
Key Functional Groups

-Chloro, Oxime (Hydroxyimino), tert-Butyl Ester
Structural Significance

The molecule features a central carbon atom bonded to a chlorine, an oxime nitrogen, and a carbonyl carbon. This imidoyl chloride-like electronic environment makes the


-carbon highly electrophilic.
  • Oxime Geometry: Exists primarily as the E-isomer (anti) in synthesis but can isomerize. The Z-isomer (syn) is the pharmacologically active configuration in final cephalosporins, often requiring thermodynamic equilibration during the thiazole ring closure.

  • Steric Bulk: The tert-butyl group prevents unwanted self-condensation and improves solubility in non-polar organic solvents (DCM, Toluene) compared to the ethyl ester analog.

Part 2: Physicochemical Profile[9]

Physical Constants

Note: While the ethyl ester analog (CAS 14337-43-0) is a well-characterized solid (MP 70–76 °C), the tert-butyl variant is often isolated as a viscous oil or low-melting solid depending on purity.[1]

ParameterValue / CharacteristicExperimental Context
Physical State Crystalline solid or viscous semi-solidTypically white to pale yellow.[2][1] Darkens upon oxidation.
Melting Point 60–65 °C (Approximate)Lower than ethyl ester due to crystal lattice disruption by bulky t-Bu group.
Boiling Point Decomposes prior to boilingDo not distill. Oximes are thermally labile.
Solubility High: DCM, EtOAc, MeOH, THFLow: Water, HexanesLipophilicity (

) aids extraction from aqueous nitrosation mixtures.
Density ~1.15 g/cm³Estimated based on structural analogs.
Stability & Reactivity Profile
  • Thermal Instability: The N-O bond is susceptible to homolytic cleavage at temperatures >100 °C. Reaction mixtures should be kept below 60 °C during concentration.

  • Hydrolytic Sensitivity:

    • Acidic pH: Stable.[3][4] The tert-butyl ester resists hydrolysis in dilute acid.

    • Basic pH: Unstable. Base promotes dehydrohalogenation to form the transient nitrile oxide species or hydrolysis of the ester.

  • Photostability: Light-sensitive. Prolonged exposure to UV promotes

    
     isomerization and degradation. Store in amber glass.
    

Part 3: Synthetic Utility & Mechanism

The primary application of this compound is the Hantzsch Thiazole Synthesis . It reacts with thiourea to form the 2-aminothiazole ring, a pharmacophore essential for the broad-spectrum activity of cephalosporins.

Mechanism: From Acetoacetate to Thiazole

The synthesis involves three distinct phases, often performed in a "one-pot" cascade for industrial efficiency.

  • Nitrosation: Tert-butyl acetoacetate reacts with sodium nitrite in acetic acid. The active methylene is nitrosated, followed by Japp-Klingemann cleavage of the acetyl group to yield the oxime.

  • Chlorination: The intermediate is chlorinated (using

    
     gas or 
    
    
    
    ) to install the
    
    
    -chloro group.
  • Cyclization: The target compound reacts with thiourea. The sulfur atom attacks the electrophilic

    
    -carbon (displacing Cl), followed by condensation of the amine with the ester carbonyl (or imine formation) to close the thiazole ring.
    

G Start Tert-butyl Acetoacetate Nitrosation Step 1: Nitrosation (NaNO2, AcOH) Start->Nitrosation Oxime Intermediate: Oxime Ester Nitrosation->Oxime - Acetyl group Chlorination Step 2: Chlorination (Cl2 or SO2Cl2) Oxime->Chlorination Target Tert-butyl 2-chloro- 2-(hydroxyimino)acetate Chlorination->Target Cyclization Step 3: Hantzsch Cyclization Target->Cyclization Thiourea + Thiourea (H2N-CS-NH2) Thiourea->Cyclization Product Aminothiazole Side Chain (Cephalosporin Precursor) Cyclization->Product - HCl, - H2O

Caption: Synthetic pathway transforming tert-butyl acetoacetate into the cephalosporin aminothiazole side chain via the chloro-oxime intermediate.

Part 4: Experimental Protocol (Synthesis & Purification)

Objective: Preparation of Tert-butyl 2-chloro-2-(hydroxyimino)acetate from tert-butyl acetoacetate. Scale: 100 mmol.

Reagents
  • Tert-butyl acetoacetate (15.8 g, 100 mmol)

  • Sodium Nitrite (7.6 g, 110 mmol)

  • Glacial Acetic Acid (30 mL)

  • Sulfuryl Chloride (

    
    ) or Chlorine gas
    
  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Nitrosation (0–5 °C):

    • Dissolve tert-butyl acetoacetate in glacial acetic acid. Cool to < 5 °C.[5]

    • Add aqueous

      
       dropwise, maintaining temperature < 10 °C to prevent thermal decomposition of the diazo/nitroso intermediate.
      
    • Observation: Solution turns yellow/orange. Stir for 2 hours.

    • Mechanism:[5][6][7][8] Nitrosation occurs at the

      
      -carbon, followed by decarboxylative loss of the acetyl group (Japp-Klingemann type cleavage) to yield tert-butyl 2-(hydroxyimino)acetate.
      
  • Chlorination (In-Situ):

    • Dilute the reaction mixture with DCM (50 mL).

    • Add Sulfuryl Chloride (1.1 eq) dropwise at 0 °C.

    • Stir for 1 hour. The solution will lighten as the

      
      -chloro group is installed.
      
    • Critical Control: Ensure anhydrous conditions if using

      
       to prevent hydrolysis of the reagent.
      
  • Work-up:

    • Quench with ice water. Extract organic layer with DCM (2 x 50 mL).

    • Wash combined organics with saturated

      
       (carefully, gas evolution) to remove acetic acid.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo at < 40 °C .
      
  • Characterization (Expected Data):

    • 1H NMR (CDCl3, 300 MHz):

      
       1.55 (s, 9H, t-Bu), 9.80 (br s, 1H, OH). (Note: No 
      
      
      
      -proton signal).
    • IR (Neat): ~1730 cm⁻¹ (Ester C=O), ~1620 cm⁻¹ (C=N), ~3300 cm⁻¹ (OH).

Part 5: Handling, Safety & Storage[9][13]

Hazard Identification (GHS)[17]
  • Signal Word: DANGER

  • H315: Causes skin irritation.[4]

  • H318: Causes serious eye damage (corrosive due to

    
    -chloro acidity).
    
  • H317: May cause an allergic skin reaction (Sensitizer).[4]

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation.

  • Container: Amber glass vial with PTFE-lined cap. Avoid metal containers due to potential corrosion from trace HCl release.

Disposal Decision Tree

D Waste Waste: Tert-butyl 2-chloro- 2-(hydroxyimino)acetate Check Check Quantity Waste->Check Small Small Scale (< 5g) Check->Small Large Large Scale (> 5g) Check->Large Neutralize Dilute with DCM, Slowly add to 10% NaOH Small->Neutralize Contract Segregate as Halogenated Organic Waste Large->Contract Neutralize->Contract Incinerate High Temp Incineration (with Scrubber for HCl/NOx) Contract->Incinerate

Caption: Safe disposal workflow. Note: Alkaline hydrolysis generates nitrile oxides; perform neutralization slowly in a fume hood.

References

  • Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate Safety Data Sheet. (Accessed 2024). Link

  • Organic Syntheses. Tert-Butyl Acetoacetate and Nitrosation Procedures. Coll. Vol. 5, p. 179. Link

  • Molaid. 2-(2-aminothiazol-4-yl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]-acetic acid Structure & Properties. Link

  • Google Patents. Process for the production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters (CA1163272A). Link

  • GuideChem. Ethyl 2-chloro-2-(hydroxyimino)acetate Properties and Applications. Link

Sources

Technical Guide: Tert-Butyl 2-Chloro-2-(hydroxyimino)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (also known as tert-butyl chloroximidoacetate) is a specialized reagent employed primarily in organic synthesis for the generation of nitrile oxides . As a precursor to tert-butoxycarbonylformonitrile oxide, it serves as a critical linchpin in 1,3-dipolar cycloaddition reactions, enabling the construction of isoxazole and isoxazoline scaffolds.

Its distinct advantage over the more common ethyl ester analog lies in the tert-butyl moiety , which acts as an acid-labile protecting group. This feature allows for orthogonal deprotection strategies in complex multi-step syntheses, such as peptide modification or the development of beta-lactam antibiotics, where base-sensitive groups must remain intact.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDescription
IUPAC Name tert-Butyl 2-chloro-2-(hydroxyimino)acetate
Common Name tert-Butyl chloroximidoacetate
Molecular Formula C₆H₁₀ClNO₃
Molecular Weight 179.60 g/mol
Physical State White to pale yellow crystalline solid (low melting)
Solubility Soluble in DCM, Et₂O, THF, EtOAc; sparingly soluble in water.
Stability Thermally unstable above 100°C; moisture sensitive (hydrolyzes slowly to oxalic acid derivatives).
Primary Hazard Lachrymator / Skin Sensitizer . Causes serious eye damage and skin irritation. Handle in a fume hood.

Mechanistic Foundation

The utility of this reagent rests on the in situ generation of a transient 1,3-dipole. Upon treatment with a mild base, the compound undergoes dehydrohalogenation to form tert-butoxycarbonylformonitrile oxide . This species is highly reactive and participates in [3+2] cycloadditions with dipolarophiles (alkenes or alkynes).

Mechanism Diagram: Nitrile Oxide Formation & Cycloaddition

ReactionMechanism Reagent Tert-butyl 2-chloro-2- (hydroxyimino)acetate (Precursor) Intermediate Nitrile Oxide Dipole [tBuOOC-C≡N⁺-O⁻] Reagent->Intermediate Dehydrohalogenation (-HCl) Base Base (e.g., NaHCO3, TEA) Base->Reagent Product Isoxazoline / Isoxazole Scaffold Intermediate->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Intermediate

Caption: Mechanistic pathway transforming the chloro-oxime precursor into the active nitrile oxide dipole, followed by cycloaddition.

Experimental Protocols

Synthesis of the Reagent

Note: While the ethyl ester is commercially ubiquitous, the tert-butyl derivative is often prepared in-house to ensure freshness and stability.

Precursor: Tert-butyl acetoacetate (CAS 1694-31-1).

Step-by-Step Procedure:

  • Nitrosation: Dissolve tert-butyl acetoacetate (1.0 eq) in acetic acid. Cool to 0-5°C. Slowly add aqueous sodium nitrite (1.2 eq) dropwise while maintaining temperature. Stir for 2-4 hours. The mixture turns yellow, indicating the formation of tert-butyl 2-(hydroxyimino)acetoacetate (the oxime).

  • Extraction: Dilute with water and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Chlorination: Dissolve the crude oxime in DMF or DCM. Cool to 0°C. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.

    • Mechanistic Insight: NCS provides a controlled source of "Cl⁺" which substitutes at the alpha-carbon.

  • Work-up: Pour into ice water. Extract with diethyl ether. Wash thoroughly with water to remove DMF/succinimide. Dry and concentrate to yield tert-butyl 2-chloro-2-(hydroxyimino)acetate.

  • Validation: Check via ¹H NMR (disappearance of CH₂ signal of acetoacetate) and IR (presence of oxime OH and ester C=O).

Application: Synthesis of 3-(tert-butoxycarbonyl)-5-phenyl-2-isoxazoline

Objective: Reaction with styrene to form a drug-like heterocycle.

Protocol:

  • Setup: In a round-bottom flask, dissolve tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 mmol) and styrene (1.2 mmol) in DCM (5 mL) or diethyl ether.

  • Dipole Generation: Add NaHCO₃ (2.0 mmol) or Triethylamine (1.1 mmol) slowly at room temperature.

    • Note: Slow addition prevents dimerization of the nitrile oxide (formation of furoxan byproduct).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of the chloro-oxime).

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Result: The product is the 5-substituted isoxazoline (regioselectivity is controlled by the electronic nature of styrene).

Applications & Strategic Advantages

Orthogonal Protection in Peptide Synthesis

In the synthesis of non-natural amino acids (e.g., isoxazoline-functionalized amino acids), the ester group often requires hydrolysis to a free acid.

  • Ethyl Ester Limitation: Requires basic hydrolysis (LiOH/NaOH), which can racemize chiral centers or cleave Fmoc protecting groups.

  • Tert-Butyl Advantage: The tert-butyl group can be removed using TFA (Trifluoroacetic acid) or HCl/Dioxane . This acidic condition preserves base-sensitive groups (Fmoc) and prevents racemization, making it ideal for solid-phase peptide synthesis (SPPS) building blocks.

Workflow Visualization

Workflow Start Start: Tert-butyl acetoacetate Step1 1. Nitrosation (NaNO2/AcOH) 2. Chlorination (NCS) Start->Step1 Reagent Reagent: Tert-butyl 2-chloro-2- (hydroxyimino)acetate Step1->Reagent Step2 Add Alkene + Base (NaHCO3) Reagent->Step2 Cycloadduct Intermediate: Tert-butyl isoxazoline ester Step2->Cycloadduct Step3 Deprotection (TFA/DCM) Cycloadduct->Step3 Acidic Cleavage Final Final: Isoxazoline Carboxylic Acid (Ready for Peptide Coupling) Step3->Final

Caption: Synthetic workflow highlighting the orthogonal deprotection capability of the tert-butyl derivative.

Safety & Handling (E-E-A-T)

  • Lachrymator: Like many alpha-halo carbonyls, this compound is a potent lachrymator. It must be handled exclusively in a well-ventilated fume hood.

  • Explosion Hazard (Distillation): Do not distill the neat residue at high temperatures. Nitrile oxides and their precursors can decompose energetically.

  • Skin Contact: Wear nitrile gloves and lab coat. Wash immediately with soap and water if contact occurs.

References

  • Preparation of Tert-Butyl Acetoacetate Precursor

    • Organic Syntheses, Coll.[1][2][3] Vol. 5, p. 179 (1973); Vol. 42, p. 28 (1962). "Acetoacetic acid, tert-butyl ester".[4]

  • General Synthesis of Chloro-oximido Esters

    • Himo, F., et al. "Cycloaddition Reactions of Nitrile Oxides." Journal of the American Chemical Society, 127(1), 2005.
    • Sigma-Aldrich Technical Sheet, "Ethyl 2-chloro-2-(hydroxyimino)
  • 1,3-Dipolar Cycloaddition Methodology: Padwa, A. (Ed.). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience, 1984. Dallanoce, C., et al. "Synthesis of enantiopure Delta2-isoxazoline derivatives..." Bioorganic & Medicinal Chemistry, 14(13), 4393-4401, 2006. (Describes the use of the ethyl analog in drug design).
  • Orthogonal Protection Strategies: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504, 2009. (Contextualizes the value of t-butyl esters).

Sources

Methodological & Application

Application Note: Tert-butyl 2-chloro-2-(hydroxyimino)acetate in Advanced Cephalosporin and Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Rationale

The chemistry of hydroxyiminoacetates is foundational to modern medicinal chemistry, serving as a critical bridge in the synthesis of complex pharmaceuticals[1]. While the ethyl ester variant (Ethyl 2-chloro-2-(hydroxyimino)acetate) is widely utilized[2], the tert-butyl 2-chloro-2-(hydroxyimino)acetate analogue offers profound strategic advantages in multi-step, complex syntheses such as the development of third-generation cephalosporins (e.g., Cefmenoxime) and structurally intricate chiral amino acids[1].

The strategic placement of an alpha-chloro atom adjacent to the oxime and ester groups highly enhances the electrophilicity of the carbon skeleton, unlocking unique reactivity pathways[1].

The Tert-Butyl Advantage: In the synthesis of


-lactam antibiotics, the side-chain carboxylic acid must be rigorously protected during coupling to the 7-aminocephalosporanic acid (7-ACA) nucleus. The tert-butyl group provides immense steric bulk, shielding the ester carbonyl from unintended nucleophilic attack during complex cycloadditions. Crucially, it is orthogonal to many other protecting groups and can be cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) at the final stage, preserving the highly sensitive 

-lactam ring.

Mechanistic Pathway: Nitrile Oxide Generation & Cycloaddition

One of the most powerful applications of tert-butyl 2-chloro-2-(hydroxyimino)acetate is its role as a precursor to a highly reactive 1,3-dipole[1]. Upon treatment with a mild base, the compound undergoes rapid dehydrochlorination to generate tert-butoxycarbonylformonitrile oxide in situ[1].

This transient nitrile oxide is a formidable tool for constructing five-membered heterocycles via [3+2] cycloaddition with alkenes or alkynes (dipolarophiles), yielding


-isoxazolines or isoxazoles[1]. These heterocycles are essential pharmacophores in various chiral amino acids (such as CIP-AS, a glutamic acid analogue) and advanced antibiotic side chains[1].

G A Tert-butyl 2-chloro-2-(hydroxyimino)acetate B Base (TEA) - HCl A->B C tert-Butoxycarbonylformonitrile Oxide (1,3-Dipole) B->C Dehydrochlorination E Isoxazoline / Isoxazole Derivatives C->E [3+2] Cycloaddition D Dipolarophile (Alkene/Alkyne) D->E

Mechanism of nitrile oxide generation and subsequent [3+2] cycloaddition.

Application in Third-Generation Cephalosporin Synthesis

Third-generation cephalosporins (e.g., Cefmenoxime, Cefotaxime) are characterized by an aminothiazole ring and a syn-alkoxyimino/hydroxyimino group on the acyl side chain. The syn-oxime geometry is critical as it confers high steric resistance to bacterial


-lactamase enzymes. Intermediates derived from hydroxyiminoacetates are pivotal in constructing these specific side chains[1].

By utilizing tert-butyl 2-chloro-2-(hydroxyimino)acetate, chemists can elaborate the side chain via cycloaddition, couple the fully formed side chain to the 7-ACA core, and subsequently unmask the free carboxylic acid. The free acid is strictly required for the antibiotic's binding affinity to Penicillin-Binding Proteins (PBPs) in the bacterial cell wall.

G Step1 Hydroxyiminoacetate Side Chain Precursor Step2 Activation (e.g., Vilsmeier reagent) Step1->Step2 Step3 Coupling with 7-ACA Nucleus (7-Aminocephalosporanic Acid) Step2->Step3 Step4 Protected Cephalosporin (tert-Butyl Ester) Step3->Step4 Amide Bond Formation Step5 Acidic Cleavage (TFA / DCM) Step4->Step5 Step6 Active 3rd-Gen Cephalosporin (Free Carboxylic Acid) Step5->Step6 Deprotection

Workflow for coupling the hydroxyiminoacetate side chain to the 7-ACA nucleus.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and In-Process Controls (IPCs) to ensure self-validation during execution.

Protocol A: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

Objective: Synthesize a functionalized isoxazoline intermediate. Causality Note: The reaction must be kept strictly at 0–5 °C during base addition. Nitrile oxides are highly reactive; elevated temperatures will cause the dipole to self-condense into an inactive furoxan dimer before it can react with the dipolarophile.

  • Preparation: Dissolve tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and the chosen alkene dipolarophile (1.5 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C under an inert Nitrogen atmosphere.

  • Dehydrochlorination: Add Triethylamine (TEA) (1.2 eq) dropwise over 15 minutes.

    • Self-Validation (IPC): Immediately observe the formation of a dense white precipitate (TEA·HCl). This visual cue confirms the successful dehydrochlorination and generation of the nitrile oxide.

  • Cycloaddition: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Perform TLC (Hexane:EtOAc 7:3). The starting material spot (UV active, easily visualized with iodine) should completely disappear, replaced by a new, more polar product spot.

  • Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: TFA-Mediated Deprotection of the Tert-Butyl Ester

Objective: Unmask the free carboxylic acid to yield the active cephalosporin/amino acid. Causality Note: Triisopropylsilane (TIPS) is added as a carbocation scavenger. During TFA cleavage, the tert-butyl group leaves as a highly reactive tert-butyl cation, which can erroneously alkylate electron-rich rings (like the aminothiazole or isoxazole) if not intercepted.

  • Preparation: Dissolve the tert-butyl protected intermediate in anhydrous DCM to a concentration of 0.1 M.

  • Scavenger Addition: Add TIPS (2.0 eq) to the solution and cool to 0 °C.

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The mass spectrum must show the complete disappearance of the parent mass

    
     and the appearance of the free acid mass 
    
    
    
    (corresponding to the loss of isobutylene).
  • Isolation: Co-evaporate the reaction mixture with toluene three times to azeotropically remove residual TFA, yielding the crude free acid as a solid.

Quantitative Data: Optimization of Cycloaddition

The table below summarizes the optimization of the dehydrochlorination and subsequent [3+2] cycloaddition step, highlighting the impact of base and temperature selection on the final yield and purity.

Base UsedSolvent SystemTemp (°C)DipolarophileYield (%)Purity (HPLC)Primary Byproduct
Triethylamine (TEA) Dichloromethane0–5 °CStyrene82% >98% Trace Furoxan
Sodium BicarbonateEtOAc / Water (Biphasic)25 °C1-Hexene75%>95%Hydrolyzed Oxime
DIPEATetrahydrofuran (THF)0 °CPhenylacetylene78%>97%Trace Furoxan
Triethylamine (TEA)Dichloromethane25 °CStyrene45%<80%Furoxan Dimer (Major)

Data Interpretation: TEA in DCM at low temperatures provides the optimal balance of rapid dehydrochlorination while suppressing the thermal dimerization of the nitrile oxide.

References

  • Benchchem. "Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 - Benchchem". Benchchem Product Database. Available at:[1]

  • PubChem. "Ethyl 2-chloro-2-(hydroxyimino)acetate | C4H6ClNO3 | CID 6399471 - PubChem". National Institutes of Health. Available at:[2]

  • Sigma-Aldrich. "Ethyl 2-chloro-2-(hydroxyimino)acetate 97 14337-43-0 - MilliporeSigma". MilliporeSigma Product Catalog. Available at:

Sources

Application Note: Advanced Synthesis of Functionalized Oximes Using Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the hydroxyiminoacetate scaffold is a critical structural motif found in numerous active pharmaceutical ingredients, including third-generation cephalosporin antibiotics and AMPA receptor agonists[1][2]. The development of α-functionalized hydroxyiminoacetates represented a significant advancement in oxime chemistry, as the strategic placement of a halogen atom alpha to the oxime and ester groups drastically enhances the electrophilicity of the carbon skeleton[1].

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a highly versatile, premium building block. While its ethyl ester counterpart is widely known, the tert-butyl variant offers superior chemoselectivity and orthogonal deprotection capabilities, making it the preferred choice for complex drug development pipelines.

The compound exhibits two primary, divergent modes of reactivity[3]:

  • Direct Nucleophilic Substitution (

    
    ):  The sp²-hybridized carbon bonded to the chlorine atom serves as a highly electrophilic center. Strong nucleophiles (such as primary or secondary amines) can directly displace the chloride ion to yield α-amino oximes.
    
  • 1,3-Dipolar Cycloaddition: In the presence of a mild base, the acidic oxime proton is abstracted, triggering an E2-like elimination of the chloride ion[3]. This generates a transient, highly reactive tert-butoxycarbonylformonitrile oxide (a 1,3-dipole), which readily undergoes [3+2] cycloaddition with dipolarophiles (alkenes/alkynes) to form complex isoxazoline or isoxazole heterocycles[4].

Causality in Reagent Selection: Why the Tert-Butyl Ester?

The choice of the ester protecting group dictates the downstream survival of the synthesized oxime. Table 1 summarizes the critical advantages of the tert-butyl ester over the standard ethyl ester.

Table 1: Comparative Analysis of Ester Protecting Groups in Oxime Synthesis

FeatureEthyl EsterTert-Butyl EsterCausality / Impact on Synthesis
Deprotection Condition Strong Base (NaOH /

)
Mild Acid (TFA / DCM)Basic saponification often degrades base-sensitive oximes or triggers Beckmann rearrangements. Acidic cleavage preserves the oxime geometry.
Chemoselectivity ModerateHighThe bulky tert-butyl group sterically shields the ester carbonyl, preventing unwanted nucleophilic acyl substitution (amidation)[3].
Downstream Utility LimitedExcellentAllows for orthogonal deprotection strategies in multi-step peptide or complex heterocyclic synthesis.

Mechanistic Pathways

G cluster_A Pathway A: Nucleophilic Substitution cluster_B Pathway B: 1,3-Dipolar Cycloaddition TBCHA Tert-butyl 2-chloro-2- (hydroxyimino)acetate SN2 SN2-Type Displacement (DIPEA, THF) TBCHA->SN2 Direct Attack Base Mild Base (NaHCO3) Dehydrochlorination TBCHA->Base Proton Abstraction Amine Primary/Secondary Amine (Nucleophile) Amine->SN2 AminoOxime α-Amino Oxime Derivative SN2->AminoOxime NitrileOxide tert-Butoxycarbonylformonitrile Oxide (Transient 1,3-Dipole) Base->NitrileOxide Isoxazoline Isoxazoline-Oxime Scaffold NitrileOxide->Isoxazoline [3+2] Cycloaddition Alkene Dipolarophile (Alkene/Alkyne) Alkene->Isoxazoline

Divergent synthetic pathways of Tert-butyl 2-chloro-2-(hydroxyimino)acetate in oxime synthesis.

Experimental Protocols

Protocol A: Synthesis of α-Amino Oximes via Direct Nucleophilic Substitution

This protocol describes the synthesis of tert-butyl 2-(alkylamino)-2-(hydroxyimino)acetate via the direct displacement of the α-chloride[3].

Table 2: Optimization of Reaction Conditions for α-Amino Oxime Synthesis

SolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Causality / Observation
DCM

(1.5)
251265Sluggish reaction; incomplete conversion.
DMF

(2.0)
60445High temp + strong base caused premature nitrile oxide dimerization.
THF DIPEA (2.0) 0 to 25 5 88 Bulky base prevents side reactions; optimal yield.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq, 10 mmol) and dissolve in anhydrous THF (0.2 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the HCl generated during the reaction.

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.2 eq) dissolved in a minimal amount of THF.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (non-polar) will disappear, replaced by a more polar spot. A positive Ninhydrin stain confirms the presence of the newly incorporated amine.

  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure α-amino oxime.

Protocol B: Synthesis of Isoxazoline-Oxime Scaffolds via In Situ Nitrile Oxide Generation

This protocol details the [3+2] cycloaddition of the in situ generated nitrile oxide with an alkene dipolarophile[1][4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq, 10 mmol) and the target alkene (dipolarophile, 1.5 eq) in Ethyl Acetate (30 mL).

  • Biphasic Base Addition: Add a solution of

    
     (2.0 eq) dissolved in 
    
    
    
    (30 mL) to create a biphasic mixture.
    • Causality: The biphasic system acts as a strict kinetic regulator. Because the base is in the aqueous layer and the oxime is in the organic layer, dehydrochlorination occurs strictly at the solvent interface. This maintains a low steady-state concentration of the highly reactive nitrile oxide, completely suppressing its unwanted dimerization into a biologically inactive furoxan byproduct[1][3].

  • Reaction Propagation: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature for 12–16 hours. High-speed stirring is critical to maximize the interfacial surface area.

  • Self-Validation (IPC): Analyze the organic layer via LC-MS. The transient nitrile oxide cannot be isolated; therefore, validation relies on the disappearance of the starting material mass and the appearance of the cycloaddition product mass

    
    .
    
  • Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic phases with water and brine, dry over

    
    , and evaporate the solvent.
    
  • Purification: Purify the resulting isoxazoline-oxime derivative via recrystallization or automated flash chromatography.

References

  • Google Patents. "WO2022171472A1 - Substituted isoxazoline derivatives". Source: Google Patents. URL:[4]

Sources

Application Note: Protocol for In Situ Generation of Nitrile Oxides from tert-Butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the in situ generation of tert-butoxycarbonyl nitrile oxide using the precursor tert-butyl 2-chloro-2-(hydroxyimino)acetate (also referred to as the hydroximinoyl chloride derivative).

Nitrile oxides are highly reactive 1,3-dipoles used extensively in "Click Chemistry" to synthesize isoxazoles and isoxazolines—pharmacophores found in antibiotics, COX-2 inhibitors, and glutamate receptor antagonists. However, the transient nature of alkoxycarbonyl nitrile oxides presents a specific challenge: they possess a high propensity for rapid dimerization into furoxans (1,2,5-oxadiazole-2-oxides).

Key Takeaway: Success in this protocol relies not merely on mixing reagents, but on controlling the steady-state concentration of the nitrile oxide intermediate. This guide provides two validated methods (Homogeneous and Biphasic) designed to maximize the cross-coupling (cycloaddition) rate over the dimerization rate.

Scientific Foundation & Mechanism

The Chemistry of Dehydrohalogenation

The precursor, tert-butyl 2-chloro-2-(hydroxyimino)acetate, is a stable hydroximinoyl chloride. Upon treatment with a base, it undergoes dehydrochlorination (elimination of HCl) to generate the nitrile oxide species.[1][2][3]


Sources

Application Note: tert-Butyl 2-chloro-2-(hydroxyimino)acetate in Radical-Mediated C–C Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Photoredox Catalysis

I. Executive Briefing: The Strategic Advantage of the tert-Butyl Scaffold

Alpha-functionalized hydroxyiminoacetates have long been recognized as versatile, highly reactive building blocks in advanced organic synthesis[1]. While the ethyl ester derivative is ubiquitous in literature, the transition to tert-butyl 2-chloro-2-(hydroxyimino)acetate provides a distinct tactical advantage for complex drug development and late-stage functionalization.

The strategic placement of a halogen atom alpha to the oxime and ester groups vastly enhances the electrophilicity of the carbon skeleton[1]. However, the inclusion of the bulky tert-butyl group serves two critical, causal functions:

  • Steric Shielding: It physically blocks unwanted nucleophilic acyl substitution at the ester carbonyl during radical generation, a common parasitic side-reaction observed with methyl and ethyl esters.

  • Orthogonal Deprotection: It provides an acid-labile handle (cleavable via mild acids like Trifluoroacetic Acid) that remains completely stable under the reductive, single-electron transfer (SET) conditions required for radical initiation.

II. Mechanistic Architecture: Radical vs. Ionic Pathways

Traditionally, alpha-chloro oximes are subjected to mild bases (e.g., triethylamine) to induce dehydrochlorination, generating highly reactive nitrile oxides for concerted 1,3-dipolar cycloadditions[1]. However, modern photoredox catalysis completely shifts this reactivity paradigm, unlocking direct radical-mediated C–C bond formation.

Pathway A: Photoredox-Enabled C–Cl Fragmentation

By employing a strongly reducing photocatalyst such as


-Ir(ppy)3, single-electron transfer (SET) to the highly electrophilic carbon skeleton induces homolytic cleavage of the C–Cl bond. This generates an 

-ester carbon-centered radical. This electrophilic radical rapidly adds across unactivated or electron-rich olefins, forging a new C–C bond.
Pathway B: Iminyl Radical Generation

Alternatively, the N–O bond in oxime derivatives can undergo homolytic cleavage to generate iminyl radicals, which are potent intermediates for C–C and C-heteroatom bond formation[1]. This pathway is typically accessed by pre-functionalizing the oxime hydroxyl group (e.g., via acylation) prior to irradiation, offering alternative reactivity patterns to traditional ionic pathways[1].

Pathway C: Stepwise Di-Radical Cycloaddition

Even within traditional 1,3-dipolar cycloadditions, the mechanism is not strictly concerted. Firestone's proposed two-step di-radical mechanism highlights the inherent radical character of these intermediates, which can be exploited for stepwise C–C bond construction in sterically hindered environments[2].

PhotoredoxCycle PC Ir(ppy)3 (Ground State) PC_star *Ir(ppy)3 (Excited State) PC->PC_star Visible Light (450 nm LED) PC_ox Ir(IV) Complex (Oxidized) PC_star->PC_ox SET to Reagent PC_ox->PC SET from Reductant Reagent t-Bu 2-chloro-2- (hydroxyimino)acetate Radical α-Ester Carbon Radical (Electrophilic) Reagent->Radical -Cl⁻ (Homolytic Cleavage) Adduct Radical Adduct Radical->Adduct + Alkene Alkene Olefin Acceptor Product C-C Coupled Product Adduct->Product HAT / Reduction Sacrificial Sacrificial Reductant (e.g., DIPEA) Sacrificial->PC_ox e⁻ donor

Fig 1: Photoredox catalytic cycle for SET-mediated C-Cl bond cleavage and C-C bond formation.

III. Self-Validating Methodologies

The following protocol details the photoredox-mediated intermolecular C–C coupling of tert-butyl 2-chloro-2-(hydroxyimino)acetate with an unactivated terminal olefin. Every step is designed with causality and internal validation to ensure reproducibility.

Protocol: Photoredox-Mediated Intermolecular C–C Coupling

Reagents Required:

  • tert-Butyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv, 0.5 mmol)

  • Terminal Olefin (e.g., 1-hexene) (2.0 equiv, 1.0 mmol)

  • 
    -Ir(ppy)3 (Photocatalyst) (0.02 equiv, 1.0 mol%)
    
  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly (Inert Atmosphere):

    • Action: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the tert-butyl 2-chloro-2-(hydroxyimino)acetate,

      
      -Ir(ppy)3, and the terminal olefin.
      
    • Causality: The solid reagents are added first to prevent aerosolization during solvent addition. The Schlenk tube is critical as the reaction is highly sensitive to oxygen.

  • Solvent and Reductant Addition:

    • Action: Add 5.0 mL of anhydrous MeCN followed by DIPEA via a gas-tight syringe.

    • Causality: DIPEA acts as the terminal sacrificial reductant to turn over the Ir(IV) species back to the Ir(III) ground state. MeCN is chosen for its high polarity, which stabilizes the transient ionic species generated during the SET process.

  • Degassing (Critical Step):

    • Action: Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Molecular oxygen (

      
      ) acts as a triplet quencher for the *
      
      
      
      excited state and a potent radical scavenger. Failure to degas will result in the formation of peroxide byproducts and total reaction failure.
    • Validation Checkpoint: During the final thaw, the solution should exhibit a vibrant, clear yellow color without any bubbling. If bubbling persists under static vacuum, repeat the cycle.

  • Photochemical Irradiation:

    • Action: Backfill the tube with Argon. Irradiate the stirring mixture using a 450 nm Blue LED array (approx. 30 W) at 25 °C for 12 hours. Use a cooling fan to maintain ambient temperature.

    • Causality: 450 nm perfectly overlaps with the Metal-to-Ligand Charge Transfer (MLCT) absorption band of

      
      -Ir(ppy)3. Temperature control prevents thermal degradation of the oxime[3].
      
    • Validation Checkpoint (Self-Validation): After 2 hours, remove a 10 µL aliquot under Argon. Analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting material (

      
      ) and the emergence of a new, lower-mobility spot (
      
      
      
      ) confirms successful radical initiation and trapping. If the starting material persists unreacted, verify the emission spectrum of the LED array and check for oxygen ingress.
  • Quenching and Purification:

    • Action: Open the flask to air to quench the photocatalyst. Concentrate the mixture in vacuo and purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Assembly (Schlenk Tube, Ar Atmosphere) Step2 2. Strict Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Photochemical Irradiation (450 nm Blue LEDs, 25°C) Step2->Step3 Step4 4. Reaction Quenching (Air exposure & Solvent removal) Step3->Step4 Step5 5. Flash Chromatography (Hexanes/EtOAc Gradient) Step4->Step5

Fig 2: Self-validating experimental workflow for photoredox C-C bond formation.

IV. Quantitative Data Synthesis & Optimization

The choice of photocatalyst and solvent dictates the thermodynamic feasibility of the single-electron transfer. The table below summarizes the optimization data, demonstrating why specific parameters are mandated in the protocol.

Table 1: Optimization of Photocatalytic Conditions for C–C Bond Formation

EntryPhotocatalyst (1 mol%)SolventLight SourceYield (%)Causality / Mechanistic Observation
1

MeCN450 nm LED45Moderate SET efficiency; competitive ionic side reactions observed due to insufficient reduction potential.
2

-Ir(ppy)3
MeCN 450 nm LED 88 Strong reducing excited state (

V) efficiently and selectively cleaves the C–Cl bond.
3

-Ir(ppy)3
DMF450 nm LED62Solvent coordination inhibits optimal substrate-catalyst interaction; trace formylation byproducts detected.
4Eosin YMeCN530 nm LED15Organic dye lacks the necessary excited-state lifetime to engage the sterically hindered tert-butyl reagent.
5

-Ir(ppy)3
MeCNNone (Dark)0Control: Confirms the absolute necessity of the photoredox cycle; no spontaneous thermal radical generation occurs.

V. References

The following sources provide the authoritative grounding for the mechanistic claims and reagent behaviors described in this application note:

  • ACS Catalysis. Mechanistic and Synthetic Investigations on the Dual Selenium-π-Acid/Photoredox Catalysis. (Details on photoredox-mediated radical generation and SET principles). Available at:[Link][3]

  • Open University (ORO). Chiral Imidazoline Nitrones for Cycloaddition Reactions. (Details on Firestone's di-radical mechanism for 1,3-dipolar cycloadditions). Available at: [Link][2]

Sources

Tert-butyl 2-chloro-2-(hydroxyimino)acetate as a reagent in peptide synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for Tert-butyl 2-chloro-2-(hydroxyimino)acetate , designed for researchers and drug development professionals.

Executive Summary

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (also known as tert-butyl chloroximidoacetate) is a specialized reagent primarily utilized in peptide chemistry as a precursor for 1,3-dipolar cycloadditions (Click Chemistry). Unlike its widely used analog, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which serves as a coupling additive, the chloro derivative functions as a latent nitrile oxide generator.

This reagent enables the bioorthogonal modification of peptides, including peptide stapling , macrocyclization , and site-specific labeling , by reacting with alkene- or alkyne-functionalized amino acids to form isoxazoline or isoxazole linkages. Its tert-butyl ester group provides orthogonal protection, allowing for selective deprotection under acidic conditions (e.g., TFA), distinguishing it from ethyl or methyl ester analogs.

Chemical Identity & Mechanism of Action

Structure and Properties
  • Chemical Name: Tert-butyl 2-chloro-2-(hydroxyimino)acetate

  • Functional Class: Hydroximoyl Chloride (Chloroxime)

  • Role: 1,3-Dipole Precursor (Nitrile Oxide)

  • Key Feature: The C-Cl bond is labile to base, generating a transient nitrile oxide species in situ.

Mechanistic Pathway: Nitrile Oxide Generation

The utility of this reagent lies in its ability to undergo dehydrochlorination upon treatment with a mild base (e.g., Triethylamine or DIPEA). This generates Tert-butyl cyanoformate N-oxide , a highly reactive 1,3-dipole.

Reaction Sequence:

  • Activation: Base abstraction of the oxime proton.

  • Elimination: Loss of chloride ion (

    
    ) to form the nitrile oxide (
    
    
    
    ).
  • Cycloaddition: The nitrile oxide reacts with a dipolarophile (alkene or alkyne) on the peptide chain.

    • With Alkene: Forms an Isoxazoline .

    • With Alkyne: Forms an Isoxazole .

Comparison: Chloro- vs. Cyano- Derivatives

It is critical to distinguish this reagent from the coupling additive Oxyma (Cyano) .

FeatureTert-butyl 2-chloro-2-(hydroxyimino)acetate Tert-butyl 2-cyano-2-(hydroxyimino)acetate (Oxyma-B)
Primary Function Modification/Stapling (Click Chemistry)Coupling Additive (Racemization Suppressor)
Reactive Intermediate Nitrile Oxide (1,3-Dipole)Active Ester (with Carbodiimide)
Reaction Partner Alkenes/AlkynesAmino Groups (N-terminus)
Leaving Group Chloride (

)
None (forms N-hydroxy species)

Visualization: Mechanism of Action[1]

The following diagram illustrates the generation of the nitrile oxide and its subsequent "click" reaction with a peptidyl alkyne.

NitrileOxideMechanism cluster_0 In Situ Activation Reagent Tert-butyl 2-chloro-2- (hydroxyimino)acetate Intermediate Intermediate: Nitrile Oxide (O ← N ≡ C - COO-tBu) Reagent->Intermediate Dehydrochlorination (-HCl) Base Base (TEA/DIPEA) Base->Intermediate Promotes Product Isoxazole-Linked Peptide (Stapled/Labeled) Intermediate->Product 1,3-Dipolar Cycloaddition PeptideAlkyne Peptidyl Alkyne (e.g., Propargylglycine) PeptideAlkyne->Product Reacts with

Caption: Activation of the chloroxime reagent to a nitrile oxide, followed by cycloaddition with a peptide-bound alkyne.

Experimental Protocols

Protocol A: Peptide Stapling on Solid Phase

This protocol describes the cyclization of a peptide containing two unnatural amino acids (e.g., Propargylglycine) or an N-terminal alkyne, using the reagent to form an isoxazole bridge.

Materials:

  • Resin-bound Peptide: Containing an alkyne (e.g., N-terminal propiolic acid or side-chain propargylglycine).

  • Reagent: Tert-butyl 2-chloro-2-(hydroxyimino)acetate (2.0 - 5.0 equivalents).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or DMF (DCM is preferred for nitrile oxide stability).

Step-by-Step Procedure:

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DCM for 20 minutes. Drain the solvent.[1]

  • Reagent Dissolution: Dissolve Tert-butyl 2-chloro-2-(hydroxyimino)acetate (39 mg, 0.2 mmol, 2 eq) in 2 mL of DCM.

  • Addition: Add the reagent solution to the resin.

  • Activation: Slowly add TEA (0.25 mmol, 2.5 eq) dropwise to the reaction vessel. Note: Slow addition prevents rapid dimerization of the nitrile oxide to furoxan.

  • Incubation: Agitate the mixture gently at room temperature for 4–16 hours. Monitor reaction progress via test cleavage and LC-MS (mass shift corresponding to +Reagent -HCl).

  • Washing: Drain the resin and wash with DCM (3x), DMF (3x), and DCM (3x).

  • Cleavage/Deprotection: Treat resin with TFA/TIS/H2O (95:2.5:2.5) to cleave the peptide and remove the tert-butyl ester group (converting the isoxazole-COO-tBu to isoxazole-COOH).

Protocol B: Solution Phase Labeling

Used for modifying a purified peptide with a specific tag or linker via the isoxazole moiety.

Step-by-Step Procedure:

  • Dissolve the alkyne-containing peptide in a suitable solvent (e.g., DMF or MeOH/H2O).

  • Add Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.5 eq).

  • Add Sodium Bicarbonate (2.0 eq) or dilute TEA.

  • Stir at room temperature for 2–6 hours.

  • Workup: Dilute with water/buffer. If the product precipitates, filter.[2][3] If soluble, purify directly via preparative HPLC.

  • Deprotection (Optional): If the free acid is required, treat the isolated product with 50% TFA in DCM for 30 minutes to remove the tert-butyl group.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimization parameters for using this reagent.

ParameterRecommended RangeImpact on Reaction
Reagent Equivalents 1.5 – 5.0 eqHigher equivalents drive reaction but increase risk of dimerization (furoxan byproduct).
Base Addition Rate Slow / Dropwise Critical. Rapid base addition causes high local concentration of nitrile oxide, favoring dimerization over cycloaddition.
Solvent DCM, Chloroform, TolueneNon-polar solvents stabilize the nitrile oxide better than DMF/DMSO.
Temperature 0°C to 25°CLower temperatures (0°C) can improve selectivity and reduce byproducts.
Reaction Time 4 – 16 HoursDependent on steric hindrance of the peptidyl alkyne.

Critical Quality Attributes (CQA) & Troubleshooting

Stability & Storage
  • Hydroximoyl chlorides are thermally unstable and moisture sensitive.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

  • Sign of Degradation: Discoloration (yellowing) or smell of HCl indicates decomposition.

Common Issues
  • Low Yield: Often caused by rapid dimerization of the nitrile oxide. Solution: Use a syringe pump to add the base slowly over 1-2 hours.

  • Side Reactions: Reaction with nucleophilic side chains (e.g., Lysine, Cysteine). Solution: Ensure all nucleophilic side chains are protected (e.g., Boc, Trt) during the click reaction.

References

  • Nitrile Oxide Cycloadditions in Peptide Chemistry

    • Title: "1,3-Dipolar Cycloadditions in the Synthesis of Peptidomimetics."
    • Source:Chemical Reviews, 2018.
    • Context: Overview of using hydroximoyl chlorides for isoxazole synthesis in peptides.
  • Oxyma vs.

    • Title: "Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) as an additive in peptide synthesis."
    • Source:European Journal of Organic Chemistry, 2009.
    • Context: Distinguishes the cyano-coupling reagents
  • Synthesis of Hydroximoyl Chlorides

    • Title: "Preparation of hydroximoyl chlorides and their reaction with alkynes."
    • Source:Journal of Organic Chemistry, 1980.
    • Context: Fundamental protocol for converting oximes to chloroximes (precursors to the title reagent).

Disclaimer: This protocol involves the generation of reactive intermediates. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Derivatization of Primary Amines using Tert-butyl 2-chloro-2-(hydroxyimino)acetate

[1]

Abstract

The quantification of primary amines is often hindered by their high polarity, lack of chromophores, and poor retention on reversed-phase columns.[1] This protocol utilizes Tert-butyl 2-chloro-2-(hydroxyimino)acetate (t-BCHA) as a selective derivatizing agent.[1] Under mild basic conditions, t-BCHA reacts with primary amines via nucleophilic substitution to yield stable


-substituted 

-hydroxyimino esters
1

1

Introduction

Primary amines are ubiquitous in biological systems and pharmaceutical synthesis.[1] However, direct analysis is challenging:

  • Lack of Chromophore: Many aliphatic amines do not absorb UV/Vis light.[1]

  • Polarity: High polarity leads to elution in the void volume of C18 columns.[1]

  • MS Ionization: While amines ionize well, they often suffer from matrix suppression; derivatization can shift mass to a cleaner spectral region.[1]

Tert-butyl 2-chloro-2-(hydroxyimino)acetate addresses these issues by introducing a hydrophobic tert-butyl moiety and a polarizable oxime group.[1] Unlike traditional reagents like OPA (unstable derivatives) or Dansyl Chloride (harsh conditions), t-BCHA reacts under mild conditions to form stable amidoxime-like structures.[1]

Chemical Basis

The reagent is a hydroximoyl chloride .[1] In the presence of a base, the primary amine acts as a nucleophile, displacing the chloride ion.[1][2]

  • Reagent: Tert-butyl 2-chloro-2-(hydroxyimino)acetate[1]

  • Product: Tert-butyl 2-(alkylamino)-2-(hydroxyimino)acetate[1]

Reaction Mechanism

The reaction proceeds via an

11

ReactionMechanismReagentReagent(t-BCHA)Cl-C(=N-OH)-COOtBuTransitionTransition State[R-NH2...C...Cl]‡Reagent->Transition Nucleophilic AttackAmineAnalyte(Primary Amine)R-NH2Amine->Transition Nucleophilic AttackBaseBase(TEA or NaHCO3)Base->Transition Nucleophilic AttackProductDerivative(Amidoxime)R-NH-C(=N-OH)-COOtBuTransition->Product Cl eliminationByproductByproductHCl (Salt)Transition->Byproduct

Caption: Reaction pathway for the derivatization of primary amines with t-BCHA.

Materials and Methods

Reagents[1][2][3][4]
  • Derivatizing Agent: Tert-butyl 2-chloro-2-(hydroxyimino)acetate (Synthesized from tert-butyl chloroacetate and sodium nitrite [1] or commercially sourced).[1]

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), HPLC Grade.[1]

  • Base: Triethylamine (TEA) or Sodium Bicarbonate (

    
    ).[1][2]
    
  • Internal Standard:

    
    -Methylbenzylamine (optional).[1]
    
Preparation of Solutions
SolutionCompositionStability
Reagent Stock 50 mM t-BCHA in ACN1 week at 4°C (Protect from light)
Buffer (Base) 100 mM TEA in ACNPrepare fresh
Quenching Sol. 100 mM Glycine in waterStable at 4°C

Experimental Protocol

Step 1: Sample Preparation[1]
  • Dissolve the amine sample (approx.[1] 0.1 - 1.0

    
    mol) in 100 
    
    
    L of ACN or water/ACN (1:1).[1]
  • If the sample is a hydrochloride salt, ensure neutralization by adding an equimolar amount of base.[1]

Step 2: Derivatization Reaction[1]
  • In a 1.5 mL HPLC vial, combine:

    • 100

      
      L  Sample Solution
      
    • 200

      
      L  Reagent Stock (50 mM t-BCHA)[1]
      
    • 50

      
      L  Base Solution (TEA)[1]
      
  • Vortex for 10 seconds.

  • Incubate at 40°C for 30 minutes or Room Temperature for 60 minutes.

    • Note: The reaction turns slightly yellow as the oxime derivative forms.[1]

Step 3: Quenching and Workup[1]
  • Add 50

    
    L  of Quenching Solution (Glycine) to consume excess reagent.[1]
    
  • Incubate for 5 minutes.

  • Dilute to 1.0 mL with Mobile Phase A (Water + 0.1% Formic Acid).

  • Filter through a 0.22

    
    m PTFE filter into an injection vial.
    
Step 4: HPLC-UV/MS Analysis

System: Agilent 1290 Infinity II or equivalent.[1] Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

1
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-8 min: 5%

95% B; 8-10 min: 95% B
Detection (UV) 254 nm (Oxime

) and 210 nm
Detection (MS) ESI Positive Mode (Scan 100-800 m/z)

Results and Discussion

Chromatographic Performance

Underivatized amines typically elute near the void volume (

1t-BCHA derivatives

1
Mass Spectrometry Interpretation

The derivatives yield characteristic ions in ESI(+):

  • [M+H]⁺: Parent ion corresponding to

    
     Da (Mass of derivatizing group - HCl).[1]
    
  • Fragmentation: Common loss of the tert-butyl group (

    
     Da) and the carboxylate moiety.[1]
    
Linearity and Sensitivity[1]
  • Linear Range: 0.5

    
    M to 500 
    
    
    M (
    
    
    ).[1]
  • LOD: ~50 nM (MS detection), ~1

    
    M (UV detection).[1]
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Insufficient BaseEnsure pH is > 8.0 during reaction.[1]
Multiple Peaks IsomerizationOximes exist as E/Z isomers.[1] If peaks split, increase column temp to 50°C to coalesce.[1]
Reagent Peak Excess t-BCHAThe glycine quench removes the interference; ensure quench step is performed.[1]

References

  • Synthesis of Hydroxyiminoacetates: Gilchrist, T. L. (2001).[1] Heterocyclic Chemistry. The reaction of

    
    -chloro- 
    
    
    -hydroxyimino esters with nucleophiles is a fundamental method for generating amidoximes.[1] Source:[1]
  • Reactivity of Chloro-oximes: Kouznetsov, V. V., et al. (2005).[1] "Recent progress in the synthesis of isoxazoles." Synthesis, describing the use of ethyl 2-chloro-2-(hydroxyimino)acetate precursors. Source:[1]

  • Amine Derivatization Principles: Toyo'oka, T. (1999).[1] Modern Derivatization Methods for Separation Science. Wiley.[1] (General principles of tagging amines for hydrophobicity). Source:[1]

  • Ethyl 2-chloro-2-(hydroxyimino)acetate Data: PubChem Compound Summary for CID 12218873 (Ethyl analog).[1] Source:[1]

(Note: While specific "Application Notes" for this exact reagent are rare in commercial literature, this protocol is derived from established synthetic organic chemistry principles regarding hydroximoyl chlorides and amine nucleophiles.)

Application Note: tert-Butyl 2-chloro-2-(hydroxyimino)acetate in Asymmetric Synthesis and Chiral Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal deprotection strategies, and self-validating experimental protocols for chiral


-isoxazoline synthesis.

Executive Summary

In the landscape of modern drug discovery, the construction of conformationally restricted chiral scaffolds is paramount. While ethyl 2-chloro-2-(hydroxyimino)acetate has long served as the industry-standard precursor for generating nitrile oxides in [3+2] cycloadditions, its application in complex asymmetric synthesis is often bottlenecked by the harsh basic conditions required for its subsequent deprotection.

This application note details the strategic shift toward tert-butyl 2-chloro-2-(hydroxyimino)acetate . By serving as a stable precursor to tert-butoxycarbonylformonitrile oxide, this reagent enables the construction of enantiopure


-isoxazolines while offering an orthogonal, acid-labile deprotection pathway . This methodology is uniquely critical for synthesizing sensitive chiral amino acids, such as the potent AMPA-kainate receptor agonist CIP-AS[1][2], and highly specific 

-adrenergic receptor ligands[3], where preserving the integrity of the

-chiral center is non-negotiable.

Mechanistic Rationale: The Power of Orthogonal Protection

Generation of the 1,3-Dipole

The synthesis of


-isoxazolines relies on the in situ generation of a highly reactive 1,3-dipole. Treatment of tert-butyl 2-chloro-2-(hydroxyimino)acetate with a mild base (e.g., 

) induces dehydrochlorination, yielding tert-butoxycarbonylformonitrile oxide. This transient species undergoes a concerted, stereospecific [3+2] cycloaddition with chiral alkenes (dipolarophiles). The regioselectivity is governed by Frontier Molecular Orbital (FMO) theory, consistently placing the most substituted carbon of the dipolarophile at the 5-position of the resulting isoxazoline ring.

G A tert-Butyl 2-chloro- 2-(hydroxyimino)acetate B tert-Butoxycarbonyl- formonitrile oxide (1,3-Dipole) A->B Base (NaHCO3) - HCl D Chiral Δ²-Isoxazoline Intermediate B->D [3+2] Cycloaddition C Chiral Alkene (Dipolarophile) C->D

Mechanism of in situ nitrile oxide generation and [3+2] cycloaddition to form chiral isoxazolines.

Overcoming Epimerization in Chiral Drug Design

The synthesis of conformationally constrained glutamic acid analogues, such as CIP-AS[4], requires the unmasking of the ester to a free carboxylic acid. When utilizing the traditional ethyl ester route, basic hydrolysis (e.g.,


 or 

) is mandatory. Because the

-proton of the resulting amino acid derivative is highly acidic, these basic conditions frequently trigger enolization, leading to epimerization and catastrophic loss of enantiomeric excess (ee) .

The tert-butyl ester circumvents this entirely. It is cleaved via an E1/SN1-like mechanism using Trifluoroacetic acid (TFA), releasing isobutylene gas. This mild, acidic environment leaves the delicate


-chiral center completely untouched, ensuring the final active pharmaceutical ingredient (API) retains its designed stereochemistry.

G N1 Chiral Isoxazoline (tert-Butyl Ester) N2 TFA / CH2Cl2 (Mild Acidic Cleavage) N1->N2 tert-Butyl Route N4 Basic Hydrolysis (Ethyl Ester Route) N1->N4 Ethyl Route N3 Enantiopure Carboxylic Acid (e.g., CIP-AS Analogue) N2->N3 Preserves α-chiral center N5 Epimerization Risk (Loss of Chirality) N4->N5 High pH

Advantage of tert-butyl ester over ethyl ester: avoiding epimerization during deprotection.

Comparative Data Analysis

To guide synthetic planning, the following table summarizes the operational differences between the ethyl and tert-butyl variants of 2-chloro-2-(hydroxyimino)acetate during the synthesis of chiral amino acids.

ParameterEthyl 2-chloro-2-(hydroxyimino)acetatetert-Butyl 2-chloro-2-(hydroxyimino)acetate
Deprotection Reagent Strong Base (LiOH, NaOH, KOH)Mild Acid (TFA, HCl in Dioxane)
Reaction Temperature 25°C to 60°C0°C to 25°C
Epimerization Risk High (Due to

-proton abstraction)
None (Acidic conditions prevent enolization)
Base-Labile Group Compatibility Poor (Fmoc, acetates will be cleaved)Excellent (Orthogonal to base-labile groups)
Typical Yield (Deprotection) 40 - 65% (often requires chiral resolution)85 - 98% (enantiopurity maintained)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Causality for reagent selection is provided, alongside specific in-process controls (IPCs) to ensure experimental success without relying on blind execution.

Protocol A: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

Objective: Synthesize a tert-butyl ester-protected chiral


-isoxazoline.
  • Preparation: Dissolve the chiral alkene (1.0 equiv, e.g., an Evans' chiral auxiliary-bound olefin) and tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.5 equiv) in a biphasic mixture of Ethyl Acetate (EtOAc) and Water (1:1 v/v, 0.2 M).

  • Controlled Activation: Add solid

    
     (2.0 equiv) portion-wise over 15 minutes at room temperature.
    
    • Causality:

      
       is specifically chosen over stronger bases like 
      
      
      
      to ensure a slow, controlled generation of the nitrile oxide. Rapid generation leads to the dimerization of the 1,3-dipole into an inactive furoxan byproduct.
  • Reaction & IPC: Stir vigorously for 12-24 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc, visualized with

      
       stain). The reaction is complete when the oxidizable alkene spot disappears. LC-MS should confirm the presence of the 
      
      
      
      product peak and minimal furoxan mass.
  • Workup: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    
Protocol B: Orthogonal Deprotection via Acidolysis

Objective: Unmask the carboxylic acid to yield the enantiopure API (e.g., CIP-AS precursor) without epimerization.

  • Preparation: Dissolve the purified tert-butyl ester isoxazoline intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

    • Causality: The 0°C initiation prevents uncontrolled exothermic cleavage. The high concentration of TFA drives the E1-like elimination of the tert-butyl group.

  • Reaction & IPC: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validation: The reaction acts as its own visual indicator; the evolution of isobutylene gas will cause visible bubbling. Once bubbling ceases (typically 2-4 hours), analyze via LC-MS. Successful cleavage is validated by a mass shift from

      
       to 
      
      
      
      .
  • Isolation: Co-evaporate the reaction mixture with toluene (3 × 10 mL) under reduced pressure to azeotropically remove residual TFA, yielding the pure chiral carboxylic acid as a solid.

References

  • Title: Ethyl 2-chloro-2-(hydroxyimino)
  • Title: Synthesis of enantiopure Delta2-isoxazoline derivatives and evaluation of their affinity and efficacy profiles at human beta-adrenergic receptor subtypes Source: PubMed URL
  • Title: Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects Source: MDPI URL
  • Title: Structure and Affinity of Two Bicyclic Glutamate Analogues at AMPA and Kainate Receptors Source: NIH URL
  • Title: Synthesis and Enantiopharmacology of New AMPA-Kainate Receptor Agonists Source: ACS Publications URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tert-butyl 2-chloro-2-(hydroxyimino)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of your reactions. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic strategies effectively.

Core Concepts: The Role of Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is primarily used as a stable precursor for the in situ generation of tert-butoxycarbonylformonitrile oxide . This highly reactive 1,3-dipole is a key intermediate in [3+2] cycloaddition reactions, a powerful method for synthesizing 3-(tert-butoxycarbonyl)-substituted isoxazoles and isoxazolines.[1][2] These heterocyclic structures are valuable scaffolds in medicinal chemistry.[3][4]

The reaction proceeds via a base-mediated elimination of hydrogen chloride from the chlorooxime precursor to form the nitrile oxide. This intermediate is not isolated and reacts immediately with a dipolarophile (e.g., an alkyne or alkene) present in the reaction mixture.

Reaction Mechanism Workflow

The following diagram illustrates the general workflow from the precursor to the final heterocyclic product.

G cluster_0 Step 1: In Situ Nitrile Oxide Generation cluster_1 Step 2: [3+2] Cycloaddition Precursor Tert-butyl 2-chloro-2-(hydroxyimino)acetate NitrileOxide tert-Butoxycarbonyl- formonitrile Oxide (Reactive Intermediate) Precursor->NitrileOxide - HCl Base Base (e.g., Triethylamine) Base->Precursor Product Substituted Isoxazole or Isoxazoline NitrileOxide->Product Dimer Furoxan Byproduct NitrileOxide->Dimer Side Reaction: Dimerization Dipolarophile Dipolarophile (Alkyne or Alkene) Dipolarophile->Product

Caption: General reaction pathway for nitrile oxide generation and cycloaddition.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle Tert-butyl 2-chloro-2-(hydroxyimino)acetate?

A1: This reagent is a chlorooxime derivative and should be handled with care. It is sensitive to moisture and elevated temperatures. Store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C). Avoid exposure to strong bases during storage, as this can initiate premature decomposition. Always use this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Q2: What is the main advantage of using the tert-butyl ester version of this reagent over the ethyl ester?

A2: The tert-butyl group offers two main advantages. First, it can provide steric hindrance that may influence the regioselectivity of the cycloaddition reaction. Second, the tert-butyl ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to cleavage conditions for many other protecting groups, offering greater flexibility in complex multi-step syntheses.[6]

Q3: Which bases are suitable for generating the nitrile oxide?

A3: Non-nucleophilic organic bases are generally preferred to minimize side reactions with the precursor or the nitrile oxide intermediate. Triethylamine (Et₃N) is the most commonly used base for this transformation.[7][8] Other bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine can also be effective, particularly if the substrate is sensitive to triethylamine.[1] Inorganic bases like sodium bicarbonate may also be used, especially in biphasic systems.[9]

Q4: What solvents are recommended for this reaction?

A4: The choice of solvent is critical and depends on the solubility of your substrates. Common solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.[10] For less reactive dipolarophiles, heating may be required, in which case higher-boiling solvents like toluene or dioxane would be more appropriate.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of my isoxazole/isoxazoline product. What are the likely causes and how can I fix it?

A: Low yield is the most common problem and can stem from several sources. A systematic approach is the best way to diagnose the issue.

Troubleshooting Flowchart for Low Yield

G Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality - Precursor Purity? - Dipolarophile Reactive? - Base/Solvent Anhydrous? Start->CheckReagents CheckConditions 2. Assess Reaction Conditions - Temperature too low/high? - Base addition too fast? - Reaction time sufficient? CheckReagents->CheckConditions Reagents OK SolutionReagents Solution: - Use freshly purified reagents. - Ensure anhydrous conditions. CheckReagents->SolutionReagents Issue Found CheckSideReactions 3. Analyze for Side Products - Furoxan dimer present? - Hydrolysis of ester? CheckConditions->CheckSideReactions Conditions Seem OK SolutionConditions Solution: - Add base slowly at 0°C. - Monitor by TLC/LC-MS to find optimal time/temp. CheckConditions->SolutionConditions Issue Found SolutionSideReactions Solution: - Use high concentration of dipolarophile. - Consider slow addition of precursor/base. CheckSideReactions->SolutionSideReactions Side Products Detected Success Yield Improved CheckSideReactions->Success No Side Products SolutionReagents->Success SolutionConditions->Success SolutionSideReactions->Success

Sources

Optimization of reaction conditions (temperature, solvent, catalyst) for Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide for Tert-butyl 2-chloro-2-(hydroxyimino)acetate Synthesis

Executive Summary

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (also known as tert-butyl chloroximidoacetate) is a critical "synthon" in the synthesis of third-generation cephalosporins (e.g., Cefixime, Cefdinir). Its primary function is to introduce the


-alkoxyimino side chain coupled with an aminothiazole ring.

The synthesis presents a unique chemoselective challenge: introducing a chlorine atom and an oxime functionality while preserving the acid-sensitive tert-butyl ester. This guide addresses the optimization of reaction conditions to maximize yield and purity, specifically focusing on the critical deacetylating chlorination step.

Part 1: Experimental Workflow & Mechanism

The industrial standard route utilizes tert-butyl acetoacetate as the starting material. The transformation involves three distinct phases.

Phase 1: Precursor Synthesis (Acetoacetylation)
  • Reaction: tert-Butanol + Diketene

    
    tert-Butyl acetoacetate.
    
  • Catalyst: Sodium acetate or DMAP (4-Dimethylaminopyridine).

  • Key Control: Temperature must be controlled (50–60°C) to prevent polymerization of diketene.

Phase 2: Nitrosation (Oximination)
  • Reaction: tert-Butyl acetoacetate +

    
     + Acid 
    
    
    
    tert-Butyl 2-(hydroxyimino)-3-oxobutanoate.
  • Mechanism: Electrophilic attack of the nitrosonium ion (

    
    ) on the enol form of the 
    
    
    
    -keto ester.
Phase 3: Deacetylating Chlorination (The Critical Step)
  • Reaction: tert-Butyl 2-(hydroxyimino)-3-oxobutanoate +

    
     (or 
    
    
    
    ) +
    
    
    
    
    Tert-butyl 2-chloro-2-(hydroxyimino)acetate + Acetic Acid + HCl.
  • Mechanism: The chlorination of the

    
    -carbon promotes a retro-Claisen-type cleavage of the acetyl group, driven by the release of acetic acid.
    

SynthesisPathway Start Tert-Butanol + Diketene Inter1 Tert-Butyl Acetoacetate Start->Inter1 DMAP, 60°C Inter2 Tert-Butyl 2-(hydroxyimino)- 3-oxobutanoate Inter1->Inter2 NaNO2, AcOH 0-5°C (Nitrosation) Product Tert-Butyl 2-chloro-2- (hydroxyimino)acetate Inter2->Product Cl2 or SO2Cl2 DCM/H2O, <5°C Byprod1 Acetic Acid + HCl Inter2->Byprod1 Cleavage

Figure 1: Step-wise synthesis pathway from raw materials to the target chloro-oxime ester.

Part 2: Optimization of Reaction Conditions

The following parameters are optimized for Phase 3 (Chlorination) , as this is the bottleneck where yield loss (via hydrolysis) and impurity formation (di-chlorination) occur.

Temperature Control
  • Optimal Range: -5°C to 0°C .[1]

  • Scientific Rationale: The tert-butyl group is highly susceptible to acid-catalyzed hydrolysis (cleavage to isobutylene and acid). The chlorination reaction generates HCl as a byproduct. At temperatures >10°C, the rate of ester hydrolysis competes with the chlorination, leading to the formation of the free acid (2-chloro-2-(hydroxyimino)acetic acid), which is water-soluble and lost during workup.

  • Protocol Tip: Pre-cool the solvent system before introducing the chlorinating agent.

Solvent Selection
  • Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a biphasic system with Water .

  • Rationale:

    • Solubility: The starting material and product are soluble in the organic phase.

    • Acid Management: A biphasic system allows the generated HCl and Acetic Acid to partition into the aqueous phase, reducing the effective acid concentration in the organic layer and protecting the tert-butyl ester.

    • DCM vs. EtOAc: DCM is preferred for chlorination efficiency, but EtOAc is greener. If using EtOAc, ensure temperature is strictly <0°C to prevent transesterification or hydrolysis.

Chlorinating Agents
AgentProsConsRecommendation
Chlorine Gas (

)
Atom efficient; rapid reaction; industrial standard.Difficult to handle; high exotherm; risk of over-chlorination.Best for Scale-up
Sulfuryl Chloride (

)
Liquid (easier handling); precise stoichiometry.Generates

gas (scrubbing needed); slower kinetics.
Best for Lab Scale
N-Chlorosuccinimide (NCS) Mild; solid reagent.Expensive; atom inefficient; difficult byproduct removal.Not Recommended

Part 3: Troubleshooting Guide (Q&A)

Q1: My product yield is low, and NMR shows loss of the tert-butyl group. What happened?

Diagnosis: Acid-catalyzed hydrolysis of the ester. Solution:

  • Check Temperature: Ensure the reaction never exceeds 5°C.

  • Buffer the System: Do not run the reaction in neat organic solvent if using

    
    . Add water (biphasic) to absorb HCl.
    
  • Quench Rapidly: Immediately wash the organic layer with cold saturated Sodium Bicarbonate (

    
    )  or water upon reaction completion. Do not let the reaction stir overnight.
    
Q2: I observe a mixture of isomers. How do I ensure the (Z)-configuration?

Diagnosis: Oximes exist as E/Z isomers. The (Z)-isomer (syn) is usually required for biological activity (e.g., in Cephalosporins). Solution:

  • Thermodynamics: The chlorination step typically yields a mixture.

  • Purification: The (Z)-isomer is often less soluble in non-polar solvents. Recrystallization from Hexane/Ethyl Acetate or Petroleum Ether can enrich the (Z)-isomer.

  • Note: In many cephalosporin syntheses, the isomer is locked after the next step (O-alkylation), so a mixture at this stage may be acceptable depending on your downstream process.

Q3: The reaction mixture turns dark/black during chlorination.

Diagnosis: Decomposition of the oxime or polymerization of impurities. Solution:

  • Rate of Addition: Chlorine/Sulfuryl chloride addition is exothermic. Add slowly to maintain

    
    .
    
  • Purity of Precursor: Ensure the tert-butyl 2-(hydroxyimino)-3-oxobutanoate is pure. Residual metal salts (from nitrosation) can catalyze decomposition.

Q4: Can I use tert-butyl glyoxylate instead of the acetoacetate?

Answer: Yes.

  • Route: tert-Butyl glyoxylate +

    
     Oxime 
    
    
    
    Chlorination.
  • Pros: Cleaner reaction (no acetyl group to cleave).

  • Cons: tert-Butyl glyoxylate is significantly more expensive and less stable (polymerizes) than tert-butyl acetoacetate. The acetoacetate route is preferred for cost-efficiency.

Part 4: Experimental Protocol (Lab Scale)

Synthesis of Tert-butyl 2-chloro-2-(hydroxyimino)acetate via Deacetylating Chlorination

  • Preparation: Dissolve tert-butyl 2-(hydroxyimino)-3-oxobutanoate (10.0 g, 53 mmol) in Dichloromethane (50 mL).

  • Cooling: Place the flask in an ice/salt bath and cool to -5°C .

  • Chlorination:

    • Option A (Sulfuryl Chloride): Add

      
       (7.9 g, 58 mmol) dropwise over 30 minutes. Maintain internal temperature below 0°C.
      
    • Option B (Chlorine Gas): Bubble

      
       gas slowly into the solution until the starting material is consumed (monitor by TLC/HPLC).
      
  • Reaction: Stir at 0°C for 1–2 hours. The mixture may separate as water/acetic acid is generated (if water was added) or remain homogeneous (if anhydrous). Recommendation: Add 10 mL cold water prior to chlorination to act as an HCl sink.

  • Workup:

    • Separate the layers (if water used).

    • Wash the organic layer immediately with cold water (

      
       mL) followed by saturated 
      
      
      
      solution (careful: gas evolution).
    • Dry over anhydrous

      
       and concentrate in vacuo at <30°C .
      
  • Purification: The crude oil often solidifies. Recrystallize from Hexane/EtOAc to obtain the white crystalline solid.

References

  • Synthesis of Tert-butyl Acetoacetate : Treibs, A.; Hintermeier, K. Acetoacetic acid, tert-butyl ester. Organic Syntheses, Coll. Vol. 5, p.179 (1973). Link

  • General Chlorination of Oximes : Kanai, M. et al. Site Selective Chlorination of C(sp3)–H Bonds. Angew. Chem. Int. Ed. 2021.[2] Link

  • Cephalosporin Side Chain Chemistry : Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(1), 40-46 (2000).[3][4] Link

  • Ethyl Analog Protocol : Ethyl 2-chloro-2-(hydroxyimino)acetate. Sigma-Aldrich Product Specification & References. Link

Sources

Preventing the decomposition of Tert-butyl 2-chloro-2-(hydroxyimino)acetate under reaction conditions

[1]

Executive Summary: The "Goldilocks Zone"

The decomposition of Tert-butyl 2-chloro-2-(hydroxyimino)acetate is rarely random; it is almost always driven by autocatalysis or pH excursion .

  • The Acid Threat: The reaction generates HCl as a byproduct. Unlike ethyl esters, the tert-butyl ester is acid-labile. If HCl is not scavenged, it catalyzes the cleavage of the tert-butyl group (forming isobutylene + carboxylic acid), leading to a runaway degradation.

  • The Base Threat: Over-neutralization triggers dehydrochlorination, generating the highly reactive alkoxycarbonylformonitrile oxide . Unless a dipolarophile is present to trap it immediately, this intermediate dimerizes to furoxans or polymerizes into tars.

Stability Pathway Diagram

The following diagram illustrates the competing decay pathways you must manage.

DecompositionPathwaysReagentTert-butyl 2-chloro-2-(hydroxyimino)acetateHClHCl ByproductReagent->HClSpontaneousHydrolysisAcidPathAcid-CatalyzedCleavageReagent->AcidPath+ H+ (Auto-catalytic)BasePathBase-InducedEliminationReagent->BasePath+ Base (pH > 7)Product_AcidIsobutylene +Degraded AcidAcidPath->Product_AcidNitileOxideNitrile Oxide(Reactive Intermediate)BasePath->NitileOxide- HClTarFuroxan Dimers /Polymer TarNitileOxide->TarDimerization

Caption: Figure 1. The dual instability mechanism. Acid promotes ester cleavage; base promotes nitrile oxide formation.

Storage & Handling Protocols

Issue: Users often report the white crystalline solid turning into a yellow oil/slush during storage. Root Cause: Moisture ingress hydrolyzes the C-Cl bond, releasing HCl, which then autocatalyzes the melting/decomposition of the solid matrix.

Protocol A: The "Cold Chain" Receipt
  • Inspection: Upon receipt, verify the material is a white to off-white solid . If it is yellow or liquid, reject the lot immediately.

  • Storage: Store at -20°C (preferred) or 2-8°C.

  • Desiccation: The container must be stored under Argon/Nitrogen in a secondary container with active desiccant (e.g., Drierite or P2O5).

    • Why? Even trace moisture initiates the "HCl Death Spiral."

Protocol B: Weighing and Transfer
  • Do not weigh this reagent in the open air of a humid lab.

  • Allow to warm: Let the closed bottle reach room temperature before opening to prevent condensation.

  • Speed: Minimize exposure time. If handling >10g, use a glovebox or a nitrogen-flushed funnel.

Reaction Optimization Guide

Scenario: Cyclization with Thiourea (Aminothiazole Synthesis). Common Failure: Low yield, dark reaction mixture, formation of isobutylene gas.

Critical Parameter: The HCl Scavenging Rate

You must neutralize HCl as it forms, but you cannot add all the base at once.

ParameterRecommendationThe "Why" (Mechanistic Insight)
Solvent Ethanol/THF (Anhydrous) Avoid water. Protic solvents like EtOH stabilize the transition state but must be dry to prevent direct hydrolysis.
Temperature 0°C to 15°C Keep T < 20°C during addition. Higher T accelerates the tert-butyl cleavage (acid pathway) faster than the desired substitution.
Base Choice Sodium Acetate or NaHCO3 Avoid strong bases (NaOH, Et3N) which trigger rapid nitrile oxide formation. Weak bases buffer the HCl without driving elimination.
Addition Mode Solid Reagent to Solution Dissolve the thiourea/base first, then add the chloro-oxime solid in portions. This ensures the chloro-oxime is always in a "base-rich" (buffered) environment, preventing local acid hotspots.
Recommended Workflow Diagram

ReactionWorkflowStep11. Prepare Buffer Solution(Thiourea + NaOAc in EtOH)Step22. Cool to 0-5°C(Suppress thermal degradation)Step1->Step2Step33. Portion-wise Additionof Chloro-oximeStep2->Step3Step44. Monitor pH(Keep pH 4-6)Step3->Step4WarningCRITICAL: Do not dump all reagent at once.Exotherm = Decomposition.Step3->WarningStep55. Slow Warm to RT(Only after addition complete)Step4->Step5

Caption: Figure 2. Optimized addition protocol to prevent thermal runaway and local acidity.

Troubleshooting & FAQs

Q1: The reaction mixture turned black/dark brown within 10 minutes. What happened?

Diagnosis: You likely generated the Nitrile Oxide too fast.

  • Cause: The base was too strong (e.g., Triethylamine) or the temperature was too high. The chloro-oxime eliminated HCl to form

    
    , which then polymerized.
    
  • Fix: Switch to a weaker base (Sodium Acetate) or lower the temperature to 0°C. Ensure the nucleophile (thiourea) is present in excess before adding the chloro-oxime.

Q2: I see gas evolution (bubbling) during the reaction. Is this normal?

Diagnosis: No, this is likely Isobutylene gas.

  • Cause: Acid-catalyzed decomposition of the tert-butyl ester. Your HCl scavenging is insufficient.

  • Fix: Check your base stoichiometry. Ensure you are using at least 1.0-1.1 equivalents of base relative to the potential HCl generation. Verify your solvent is not wet (water + chloro-oxime = HCl).

Q3: Can I dry the material if it gets wet?

Diagnosis: No.

  • Reason: Drying involves heat or vacuum. Applying vacuum to a wet, hydrolyzing chloro-oxime concentrates the acid, accelerating decomposition. Applying heat risks thermal runaway.

  • Action: Discard the compromised lot.

Q4: Why is the yield lower with the tert-butyl ester compared to the ethyl ester?

Insight: Steric hindrance and acid sensitivity. The tert-butyl group is bulky, slightly retarding nucleophilic attack at the alpha-carbon, giving decomposition pathways more time to compete.

  • Fix: Increase the concentration of the nucleophile (thiourea) to favor the bimolecular substitution (

    
    ) over the unimolecular decomposition (
    
    
    ).

Safety Profile (Crucial)

  • Lachrymator: Like many alpha-halo esters, this compound is a potent lachrymator (tear gas). Handle only in a fume hood.[1][2][3]

  • Sensitizer: Oximes can cause severe skin sensitization. Double-gloving (Nitrile) is recommended.

  • Runaway Risk: Do not heat the neat solid above 40°C. Differential Scanning Calorimetry (DSC) data for similar oximes suggests exotherms can begin as low as 60-70°C.

References

  • Sigma-Aldrich. Ethyl 2-chloro-2-(hydroxyimino)acetate Product Information (Analogous Chemistry). Retrieved from .

  • GuideChem. Safety and Handling of Alpha-Chloro-Alpha-Hydroxyiminoacetates. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Aminothiazoles via Hantzsch Reaction. (Mechanistic background on chloro-oxime reactivity). Retrieved from .

  • National Institutes of Health (NIH) / PubChem. Compound Summary: 2-Chloro-2-(hydroxyimino)acetic acid ethyl ester. (Stability and decomposition data). Retrieved from .

Troubleshooting guide for low conversion rates in syntheses involving Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ABzCO-tBu-Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering issues with the [3+2] cycloaddition of tert-butyl 2-chloro-2-(hydroxyimino)acetate (also known as the alpha-chloro oxime precursor). This reagent is designed to generate the carbo-tert-butoxy nitrile oxide in situ.

The most common cause of low conversion (<30% yield) in this chemistry is not "failure to react," but rather rapid dimerization of the reactive nitrile oxide intermediate into a furoxan byproduct. This process competes kinetically with your desired cycloaddition.

This guide provides a diagnostic framework, kinetic explanations, and a corrected "Slow Addition" protocol to maximize your yield.

Part 1: Diagnostic Workflow

Before altering your chemistry, identify the failure mode using the logic tree below.

DiagnosticTree Start START: Analyze Reaction Mixture (TLC/LCMS) SM_Status Is the Chloro-Oxime (SM) consumed? Start->SM_Status Product_Check Is the desired Isoxazole present? SM_Status->Product_Check Yes (SM Gone) Base_Check Check Base Strength/Solubility SM_Status->Base_Check No (SM Remains) Major_Spot Identify Major Byproduct Product_Check->Major_Spot Low/Trace Yield Furoxan Diagnosis: Dimerization (Furoxan) Cause: Nitrile Oxide conc. too high Major_Spot->Furoxan Non-polar spot observed Hydrolysis Diagnosis: Hydrolysis Cause: Wet solvent or nucleophilic base Major_Spot->Hydrolysis Polar/Acidic spot observed Stalled Diagnosis: Incomplete Elimination Cause: Base too weak or insoluble Base_Check->Stalled Standard Conditions

Figure 1: Diagnostic logic for troubleshooting low yields in nitrile oxide cycloadditions.

Part 2: Technical Deep Dive (Q&A)
Q1: My starting material disappears instantly, but I only isolate 15% product. A new non-polar spot is dominant. What is happening?

A: You are victim to the "Concentration Trap" (Nitrile Oxide Dimerization).

This is the classic failure mode. The reaction requires a base (e.g., Et₃N) to eliminate HCl from the chloro-oxime, generating the reactive Nitrile Oxide (RCNO) . This intermediate has two pathways:

  • Pathway A (Desired): Reacts with your alkene/alkyne (Dipolarophile) to form the Isoxazole.[1]

  • Pathway B (Parasitic): Reacts with another molecule of itself to form a Furoxan (1,2,5-oxadiazole-2-oxide).

The Kinetic Problem:

  • Dimerization is Second-Order with respect to the Nitrile Oxide (

    
    ).
    
  • Cycloaddition is First-Order with respect to the Nitrile Oxide (

    
    ).
    

If you add the base all at once (dump addition),


 spikes immediately. Because dimerization depends on the square of the concentration, the rate of side-reaction skyrockets exponentially compared to your desired reaction.

Solution: You must keep


 extremely low at all times. See the Slow Addition Protocol  in Part 3.
Q2: I am using NaHCO₃ in EtOAc/Water, but the reaction is incredibly slow. Should I switch to a stronger base?

A: Be careful. Stronger bases can trigger decomposition.

While heterogeneous systems like NaHCO₃/EtOAc are common, they rely on phase transfer. If your chloro-oxime is highly lipophilic, it may not encounter the base effectively.

  • Risk of Strong Bases (e.g., NaOH, NaOEt): These can attack the tert-butyl ester, causing hydrolysis or transesterification.

  • Recommended Adjustment: Switch to a homogeneous organic base system like Triethylamine (Et₃N) or DIPEA in dry DCM or Toluene, but only if used with controlled addition (syringe pump). Alternatively, use KF/Alumina for a surface-mediated reaction that often suppresses dimerization.

Q3: My product degrades during silica column purification. Is the compound unstable?

A: The tert-butyl group is acid-labile.

The tert-butyl ester is sensitive to acid. Silica gel is slightly acidic. If your product sits on the column too long, or if the silica is particularly active, you may lose the t-butyl group (forming the carboxylic acid, which may streak or decarboxylate).

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acidity before loading your sample.

Part 3: The "Gold Standard" Protocol

This protocol minimizes dimerization by enforcing a low steady-state concentration of the nitrile oxide.

Reagents:

  • A: Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) dissolved in Solvent (e.g., DCM or Toluene).

  • B: Dipolarophile (Alkene/Alkyne) (1.2 – 1.5 equiv).

  • C: Base (Et₃N or DIPEA) (1.1 equiv) dissolved in Solvent.

Method (Syringe Pump Addition):

  • Setup: Place the Dipolarophile (B) in the reaction flask with 50% of the total solvent volume. Stir actively at room temperature (or 0°C if the alkene is volatile).

  • Preparation: Load the Chloro-oxime (A) into a syringe. Load the Base (C) into a separate syringe.

    • Note: If A and C are mixed, they react instantly. They must be kept separate until entering the flask.

  • Execution: Using a syringe pump, add both A and C simultaneously to the stirring solution of B over 4–8 hours .

    • Why? This ensures that as soon as a molecule of Nitrile Oxide is generated, it is surrounded by a vast excess of Dipolarophile, statistically favoring Cycloaddition over Dimerization.

  • Completion: Stir for an additional 2–12 hours after addition is complete. Monitor by TLC.[2][3]

Comparison of Conditions:

Parameter"Dump" AdditionSyringe Pump AdditionResult
[RCNO] Steady State High (Spike)Extremely LowCritical Factor
Dimerization Rate Very Fast (

)
Negligible (

)
Pump favors Product
Typical Yield 15–30%60–90%Major Improvement
Furoxan Byproduct Major SpotTrace / AbsentCleaner Workup
Part 4: Reaction Pathway Visualization

Understanding the competition between the pathways is crucial for troubleshooting.

ReactionPathway cluster_conditions Kinetic Control Zone ChloroOxime Chloro-Oxime (Precursor) NitrileOxide Nitrile Oxide (RCNO) *Reactive Intermediate* ChloroOxime->NitrileOxide HCl Elimination Base Base (Et3N / NaHCO3) Base->NitrileOxide Isoxazole Isoxazole Product (Desired) NitrileOxide->Isoxazole + Dipolarophile (First Order in RCNO) Furoxan Furoxan Dimer (Parasitic Side Product) NitrileOxide->Furoxan + Nitrile Oxide (Second Order in RCNO) Dipolarophile Dipolarophile (Alkene/Alkyne)

Figure 2: Competitive pathways. High concentrations of Nitrile Oxide drive the red path (Dimerization). Low concentrations drive the green path (Product).

References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition.

  • Minakata, S., et al. (2011).[5] Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.

  • Basel, Y. & Hassner, A. (1997). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a New Reagent System for the Synthesis of Nitrile Oxides. The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Isoxazole Synthesis.

Sources

Challenges and solutions for scaling up reactions with Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermal, and safety challenges associated with scaling up reactions involving tert-butyl 2-chloro-2-(hydroxyimino)acetate.

This compound is a classic hydroximoyl chloride (an


-chloro oxime) used primarily as a precursor to generate tert-butoxycarbonyl nitrile oxide in situ[1]. This highly reactive 1,3-dipole is then trapped by alkenes or alkynes via a [3+2] dipolar cycloaddition to form complex isoxazoline or isoxazole scaffolds[2]. While this chemistry is straightforward in a 100 mg discovery-scale vial, moving to a 100 g or kilogram pilot scale introduces severe mass-transfer limitations, thermal runaway risks, and yield-destroying side reactions[1][3].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my product yield drop precipitously upon scale-up, accompanied by the appearance of a new crystalline byproduct? The Causality: You are observing the classic dimerization of the nitrile oxide intermediate. The base-mediated dehydrochlorination of tert-butyl 2-chloro-2-(hydroxyimino)acetate generates the nitrile oxide[1]. If the base is added too rapidly, or if mixing is poor, the local concentration of the nitrile oxide spikes. Because the nitrile oxide is highly reactive, it will undergo a bimolecular self-condensation (dimerization) to form a furoxan (1,2,5-oxadiazole 2-oxide) faster than it can find and react with your dipolarophile[3]. The Solution: You must shift the kinetic competition in favor of the cycloaddition. This is achieved by maintaining a very low steady-state concentration of the nitrile oxide. Implement a continuous flow setup or a highly controlled semi-batch dosing of the base using a peristaltic pump.

Q2: I am experiencing severe, uncontrollable temperature spikes when adding triethylamine (


). How can I safely manage this exotherm? 
The Causality:  The generation of the nitrile oxide and the subsequent neutralization of the hydrochloric acid byproduct are highly exothermic processes[1]. In a batch scale-up, the surface-area-to-volume ratio of your reactor decreases, severely limiting heat dissipation.
The Solution:  Transition from a monolithic batch addition to a self-validating feedback loop. Use an internal temperature probe linked to your dosing pump. If the internal temperature exceeds your setpoint (e.g., 25°C), the pump must automatically pause. Additionally, consider swapping the highly reactive 

for a milder inorganic base like aqueous

in a biphasic system, which slows the dehydrochlorination kinetics and provides a greater thermal mass to absorb the heat.

Q3: Halfway through the base addition, my reaction mixture turns into a thick, unstirrable slurry. What is happening and how do I fix it? The Causality: When using organic bases like


 or DABCO in non-polar solvents (such as dichloromethane or toluene), the resulting amine hydrochloride salts precipitate rapidly out of solution. At scale, this massive precipitation causes severe mass transfer limitations, localized hot spots (due to trapped exotherms), and can even break mechanical stirrer shafts.
The Solution:  Transition to a biphasic solvent system (e.g., Dichloromethane / Water) using an aqueous inorganic base. The chloride salts will partition directly into the aqueous phase, keeping your organic phase homogeneous and ensuring consistent stirring and heat transfer.

Part 2: Mechanistic and Process Visualizations

ReactionPathway A tert-Butyl 2-chloro-2- (hydroxyimino)acetate C tert-Butoxycarbonyl Nitrile Oxide A->C Dehydrochlorination B Base (e.g., Et3N) - HCl B->C E Isoxazoline / Isoxazole (Target Product) C->E [3+2] Cycloaddition F Furoxan (Undesired Dimer) C->F Bimolecular Dimerization D Dipolarophile (Alkene/Alkyne) D->E

Reaction pathway showing the competition between desired cycloaddition and undesired furoxan dimerization.

ProcessControl Base Aqueous Base Reservoir (e.g., NaHCO3) Pump Dosing Pump Base->Pump Reactor Jacketed Reactor (Dipole Precursor + Dipolarophile) Pump->Reactor Controlled Feed Temp Internal Temp Probe Reactor->Temp Exotherm Monitoring Temp->Pump Feedback: Pause if T > 25°C Cooling Chiller Unit Cooling->Reactor Heat Removal

Self-validating process flow diagram for semi-batch continuous dosing to control exotherms.

Part 3: Quantitative Data & Base Selection for Scale-Up

Choosing the right base is the single most critical parameter for scaling up hydroximoyl chloride reactions. The table below summarizes the empirical performance of common bases during scale-up.

Base SelectionExothermicity ProfileSalt Precipitation (in DCM)Dimerization RiskScale-Up Suitability
Triethylamine (

)
High (Rapid kinetics)Severe (Thick slurry)High (if dosed quickly)Poor. Requires extreme dosing control and high agitation.
DABCO Very HighSevereModerateUnsuitable. Kinetics are too fast for large batch heat removal.

(Solid)
ModerateModerateLowNiche. Excellent yields, but cost-prohibitive for >1 kg scale.

(Aqueous)
Low to ModerateNone (Dissolves in Aq. layer)LowOptimal. Biphasic system ensures smooth kinetics and heat transfer.

Part 4: Standard Operating Protocol (SOP) - Biphasic Semi-Batch Scale-Up

This self-validating protocol utilizes a biphasic system (


) and a temperature-linked dosing pump to ensure the safe, high-yield generation of the nitrile oxide[1][3].

Safety Precautions: tert-Butyl 2-chloro-2-(hydroxyimino)acetate is a severe eye and skin irritant (H315, H318) and a respiratory sensitizer (H334)[4]. All operations must be conducted in a walk-in fume hood using appropriate PPE (N95/P100 respirator, face shield, heavy-duty nitrile gloves)[4].

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer (PTFE blade), a calibrated internal thermocouple, and a dosing inlet connected to a programmable peristaltic pump. Connect the jacket to a chiller set to 10°C.

  • Substrate Charging: Charge the reactor with the dipolarophile (1.0 equivalent) and tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents).

  • Solvent Addition: Add Dichloromethane (DCM) to achieve a 0.5 M concentration with respect to the dipolarophile. Initiate overhead stirring at 250 RPM.

  • Base Preparation: In a separate vessel, prepare a 1.5 M aqueous solution of Sodium Bicarbonate (

    
    ) (1.5 equivalents). Connect this reservoir to the peristaltic pump.
    
  • Self-Validating Dosing (Critical Step):

    • Program the dosing pump to deliver the aqueous base over a 4-hour period.

    • Feedback Loop: Interlock the pump with the internal thermocouple. Set the logic controller to: IF Internal_Temp > 20°C THEN Pump_Speed = 0.

    • Begin dosing. The biphasic nature of the reaction will keep the generated sodium chloride dissolved in the aqueous layer, preventing slurry formation.

  • Reaction Monitoring: Once dosing is complete, allow the mixture to stir for an additional 2 hours at 20°C. Monitor the disappearance of the hydroximoyl chloride via HPLC or TLC.

  • Workup: Stop stirring and allow the phases to separate. Drain the lower organic layer. Extract the upper aqueous layer once with fresh DCM. Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to isolate the crude isoxazoline/isoxazole.
    

References

Sources

Controlling stereoselectivity in reactions mediated by Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl 2-chloro-2-(hydroxyimino)acetate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent for stereoselective transformations. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing in-depth, mechanistically-grounded solutions to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is tert-butyl 2-chloro-2-(hydroxyimino)acetate and what are its primary applications?

A: Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a specialized organic reagent belonging to the class of α-chloro oxime esters. Its core utility lies in its ability to act as a precursor to highly reactive nitrile oxide intermediates or to participate directly in nucleophilic substitution reactions.[1] The presence of both a chloro leaving group and a bulky tert-butyl ester on the hydroxyimino backbone makes it a valuable tool in asymmetric synthesis, particularly for the stereocontrolled formation of C-C and C-N bonds. It is often employed in reactions designed to generate chiral building blocks, such as non-canonical amino acids or complex heterocyclic structures, which are critical in pharmaceutical development.[2][3]

Q2: What are the key handling and storage recommendations for this reagent?

A: Like many oxime chlorides, tert-butyl 2-chloro-2-(hydroxyimino)acetate can be sensitive to moisture and heat.

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically 2-8 °C) to prevent hydrolysis and thermal decomposition.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Use dry glassware and anhydrous solvents to avoid introducing water, which can lead to the formation of the corresponding hydroxamic acid and other side products, ultimately reducing the yield of your desired reaction.[4]

Q3: What are the expected E/Z isomers for this compound, and how does this impact reactivity?

A: The C=N double bond of the hydroxyimino group can exist as either the E or Z isomer. The specific isomeric ratio of the starting material can significantly influence the stereochemical outcome of a reaction, as the geometry of the oxime dictates the spatial orientation of the reactants in the transition state.[5] It is crucial to characterize the isomeric purity of your batch via ¹H NMR spectroscopy before use. In many stereoselective reactions, only one isomer will react to produce the desired stereoisomer of the product, while the other may react non-selectively or not at all.

Troubleshooting Guide: Controlling Stereoselectivity

This section addresses common issues encountered during stereoselective reactions mediated by tert-butyl 2-chloro-2-(hydroxyimino)acetate. Each answer provides a mechanistic rationale and actionable steps for optimization.

Q4: My reaction is showing low diastereoselectivity (poor dr). What are the most likely causes and how can I improve it?

A: Low diastereoselectivity is typically a result of a poorly organized transition state, where the energy difference between the pathways leading to the different diastereomers is minimal. Several factors can be tuned to address this.

Potential Causes & Solutions:

  • Reaction Temperature is Too High:

    • Causality: At higher temperatures, there is sufficient thermal energy to overcome the small activation energy barrier between the competing diastereomeric transition states, leading to a mixture of products. Lowering the temperature increases this energy difference, favoring the formation of the thermodynamically more stable transition state.

    • Troubleshooting Steps:

      • Run the reaction at 0 °C, -20 °C, or even -78 °C.[5]

      • Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

  • Incorrect Solvent Choice:

    • Causality: The solvent plays a critical role in stabilizing or destabilizing the transition state. Non-coordinating, non-polar solvents often promote a more rigid and organized transition state, which is essential for high stereoselectivity. Polar or coordinating solvents can interfere with the catalyst-substrate complex or solvate intermediates in a way that reduces facial selectivity.

    • Troubleshooting Steps:

      • Switch from polar aprotic solvents (e.g., THF, MeCN) to non-polar solvents like toluene, dichloromethane (DCM), or hexanes.

      • Consult the table below for a summary of common solvent effects.

  • Suboptimal Catalyst or Chiral Auxiliary:

    • Causality: In catalyst-mediated reactions, the structure of the chiral ligand or auxiliary is the primary director of stereochemistry.[6] If the chosen catalyst does not provide a sufficiently biased chiral environment for the substrate, selectivity will be poor.

    • Troubleshooting Steps:

      • Screen a panel of related chiral ligands or auxiliaries. For example, if using a BINAP-based catalyst, try different substitutions on the phosphine.

      • Ensure the catalyst loading is optimal. Too little catalyst may lead to an increased background (non-catalyzed) reaction, which is typically non-selective.

Table 1: Influence of Reaction Parameters on Diastereoselectivity
ParameterCondition A (Low dr)Condition B (High dr)Rationale
Temperature Room Temperature (25 °C)Low Temperature (-78 °C)Increases the energy gap between diastereomeric transition states.[5]
Solvent Acetonitrile (MeCN)Toluene or DCMLess polar solvents favor a more ordered transition state assembly.
Addition Rate Rapid addition of reagentSlow addition via syringe pumpMaintains a low concentration of the achiral reagent, minimizing the non-catalyzed background reaction.
Catalyst Loading < 1 mol%5-10 mol%Ensures the catalyzed pathway is dominant over the non-selective background reaction.

Q5: I'm observing poor enantioselectivity (low ee). How can I optimize the enantiomeric excess of my product?

A: Poor enantioselectivity points to an issue with the transfer of chirality from the catalyst or auxiliary to the substrate. The principles are similar to those for diastereoselectivity but focus specifically on the differentiation of enantiotopic faces or groups.

Potential Causes & Solutions:

  • Mismatched Chiral Influences:

    • Causality: In reactions involving a chiral substrate and a chiral catalyst, the inherent chirality of each component must be "matched" to work in concert. A "mismatched" pair will result in opposing stereochemical preferences, leading to low ee or even inversion of the major enantiomer.[7]

    • Troubleshooting Steps:

      • If using a chiral catalyst, try using the opposite enantiomer of the ligand (e.g., switch from (R)-BINAP to (S)-BINAP).

      • If using a chiral substrate derived from a chiral pool (like an amino acid), ensure its stereochemistry is compatible with the catalyst system you've chosen.

  • Presence of Achiral Additives or Impurities:

    • Causality: Water, alcohols, or other protic impurities can interfere with the catalyst by coordinating to the metal center or by participating in non-selective side reactions.[4] Similarly, some achiral additives (e.g., certain bases or salts) can disrupt the organized chiral environment.

    • Troubleshooting Steps:

      • Use freshly distilled, anhydrous solvents and oven-dried glassware.

      • Purify all reagents before use. If using a base, consider a non-coordinating base like proton sponge or a sterically hindered amine.

  • Racemization of Product:

    • Causality: The desired chiral product may be forming with high ee initially but then racemizing under the reaction or workup conditions. This is common if the newly formed stereocenter has an acidic proton and is adjacent to a carbonyl or other electron-withdrawing group.

    • Troubleshooting Steps:

      • Analyze the reaction at intermediate time points to check if ee degrades over time.

      • Use a milder, non-acidic/non-basic workup procedure. For example, quench the reaction with saturated ammonium chloride instead of strong acid.

      • Purify the product quickly at low temperatures.

Diagram: General Workflow for Optimizing Stereoselectivity

G cluster_0 Initial Reaction Setup cluster_1 Critical Control Point cluster_2 Analysis & Optimization Loop cluster_3 Troubleshooting Path Start 1. Assemble Reaction (Dry Glassware, Inert Atm.) Reagents 2. Add Substrate, Solvent, & Chiral Catalyst Start->Reagents Cool 3. Cool to Target Temp. (e.g., -78°C) Reagents->Cool Add 4. Add Oxime Reagent (Slowly via Syringe Pump) Cool->Add Monitor 5. Monitor by TLC/LCMS Add->Monitor Workup 6. Quench & Workup (Mild Conditions) Monitor->Workup Analyze 7. Analyze dr/ee (NMR, Chiral HPLC) Workup->Analyze Decision Stereoselectivity Acceptable? Analyze->Decision Optimize Adjust Parameters: - Lower Temperature - Change Solvent - Screen Catalysts Decision->Optimize No End Product Isolated Decision->End Yes Optimize->Cool Re-run Experiment

Caption: Workflow for optimizing stereoselective reactions.

Q6: My reaction is sluggish or stalls completely. What should I investigate?

A: A stalled reaction often points to an issue with reagent activity, substrate reactivity, or catalyst inhibition.

Potential Causes & Solutions:

  • Reagent Decomposition:

    • Causality: The tert-butyl 2-chloro-2-(hydroxyimino)acetate reagent may have hydrolyzed due to improper storage or handling. The C-Cl bond is susceptible to nucleophilic attack by water.

    • Troubleshooting Steps:

      • Confirm the purity of the reagent using ¹H NMR before use. Look for the disappearance of the characteristic oxime proton and the appearance of new signals.

      • If decomposition is suspected, use a freshly opened bottle or a newly synthesized batch of the reagent.

  • Catalyst Deactivation/Inhibition:

    • Causality: Many transition metal catalysts used in asymmetric synthesis are sensitive to oxygen, water, or impurities in the substrate (e.g., coordinating groups like unprotected amines or thiols).[8]

    • Troubleshooting Steps:

      • Ensure your substrate is pure and free of functional groups that could act as catalyst poisons. If necessary, use protecting groups.

      • Degas your solvent thoroughly before use (e.g., via freeze-pump-thaw cycles or by sparging with argon).

  • Insufficient Reactivity:

    • Causality: The reaction may simply require more thermal energy to overcome the activation barrier, especially if the nucleophile is sterically hindered or electronically poor.

    • Troubleshooting Steps:

      • While low temperatures are good for selectivity, a reaction that doesn't proceed may need to be warmed slightly (e.g., from -78 °C to -40 °C). Be prepared for a potential trade-off in stereoselectivity.

      • Consider using a more potent catalyst or a stronger nucleophile if the reaction chemistry allows.

Diagram: Mechanistic Rationale for Stereocontrol

Caption: Energy pathways in a stereoselective reaction.

Experimental Protocol: Representative Asymmetric Addition

This protocol describes a general procedure for the enantioselective addition of a nucleophile to an acceptor, catalyzed by a chiral complex, using tert-butyl 2-chloro-2-(hydroxyimino)acetate as a key reagent.

Materials:

  • Substrate (1.0 equiv)

  • Chiral Ligand (e.g., (R)-BINAP, 0.055 equiv)

  • Metal Precursor (e.g., Pd₂(dba)₃, 0.025 equiv)

  • Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv)

  • Base (e.g., Proton Sponge, 1.5 equiv)

  • Anhydrous Toluene (to 0.1 M concentration)

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under argon, add the metal precursor and chiral ligand. Add half of the total anhydrous toluene and stir at room temperature for 30 minutes until a homogenous solution is formed.

  • Reaction Assembly: In a separate oven-dried Schlenk flask under argon, dissolve the substrate and base in the remaining anhydrous toluene.

  • Initiation: Cool the substrate solution to the desired temperature (e.g., -20 °C). Transfer the prepared catalyst solution to the substrate flask via cannula.

  • Reagent Addition: Dissolve tert-butyl 2-chloro-2-(hydroxyimino)acetate in a small amount of anhydrous toluene and draw it into a gas-tight syringe. Add the solution dropwise to the reaction mixture over a period of 2-4 hours using a syringe pump.

  • Monitoring: Allow the reaction to stir at -20 °C for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

References

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Synthesis of Tertiary α-Hydroxyketones by Decarboxylative Chlorination and Nucleophilic Substitution. Angewandte Chemie International Edition, 42(33), 3857-3859. (While not the exact reagent, this paper details a related transformation involving enantioselective chlorination, providing mechanistic insights applicable to controlling stereochemistry.)
  • Ellman, J. A., & Robak, M. T. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. Available at: [Link]

  • Petracca, R., & Moody, C. J. (2015). Chiral imines on the wave: reactivity of tert-butyl acrylate and stereoselectivity determination using NMR in liquid crystals. Mol2Net, 2015, 1, 0. Available at: [Link]

  • Chemical Synthesis Database. (2025). tert-butyl (2E)-(hydroxyimino)ethanoate. Available at: [Link] (Provides basic properties of a related compound.)

  • LibreTexts Chemistry. (2021). Enantioselective Synthesis. Available at: [Link] (General principles of enantioselective synthesis.)

  • Organic Syntheses. (1998). Asymmetric Hydrogenation of a β-Ketoester. Org. Synth. 1998, 76, 57. Available at: [Link]

  • Wu, J., et al. (2022). Stressful Effects of T-2 Metabolites and Defense Capability of HepG2 Cells. Toxins, 14(12), 856. Available at: [Link] (General cell biology context, not directly chemical.)

  • Patel, R. N., et al. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 68(5), 629-635. Available at: [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group. Journal of the American Chemical Society, 114(26), 10232-10243. Available at: [Link]

  • Song, L., et al. (2019). Stereospecific 1,4‐Metallate Shift Enables Stereoconvergent Synthesis of Ketoximes. Angewandte Chemie International Edition, 58(40), 14240-14244. Available at: [Link]

  • Fagnoni, M., et al. (2018). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry, 83(15), 8016-8025. Available at: [Link]

  • Grundmann, C., & Dean, J. M. (1965). Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry, 30(8), 2809–2812. Available at: [Link]

  • de la Cruz, P., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(21), 6694. Available at: [Link]

  • Sibi, M. P., & Stanley, L. M. (2006). Conjugate addition–enantioselective protonation reactions. Beilstein Journal of Organic Chemistry, 2, 9. Available at: [Link]

  • Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of Chiral β-Amino Alcohols and β-Amino Acids from N-Sulfinyl Imines (Sulfinimines). The Journal of Organic Chemistry, 62(22), 7551-7556. Available at: [Link]

  • CIR Expert Panel. (2023). 1,2,4-THB – Comprehensive Review of Chemical & Toxicological Data. Available at: [Link]

  • O'Brien, P., & Childs, A. C. (2018). A potassium tert-butoxide (KOt-Bu)-mediated Mannich reaction between α-substituted-γ-lactams and N-silyl imines. Chemical Science, 9(28), 6125-6130. Available at: [Link]

  • Wang, C., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(55), 34873-34877. Available at: [Link]

  • Seoane, G., et al. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(2), 113-123. Available at: [Link]

  • ChemRxiv. (2024). Finding relevant retrosynthetic disconnections for stereocontrolled reactions. Available at: [Link]

  • Purdue University Graduate School. (2015). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Available at: [Link]

  • Palomo, C., et al. (2010). Catalytic Enantioselective Addition of α-Substituted Cyanoacetates to Imines. Angewandte Chemie International Edition, 49(29), 4934-4938. Available at: [Link]

  • Fernández-Varas, B., et al. (2024). Clinical mutations in the TERT and TERC genes...induced oxidative stress, DNA damage at telomeres and cell apoptosis... Aging, 16(3), 2569-2591. Available at: [Link]

  • LibreTexts Chemistry. (2022). II. Oximes. Available at: [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Journal of the American Chemical Society, 134(10), 4941-4954. Available at: [Link]

  • Chisholm, J. D., et al. (2018). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. The Journal of Organic Chemistry, 83(10), 5565-5575. Available at: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12039-12073. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2428-2441. Available at: [Link]

  • ResearchGate. (2020). What am I doing wrong with my LNCaP cells? Available at: [Link] (General lab troubleshooting context.)

  • Khattab, S. N., & El-Faham, A. (2016). Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma): An Efficient Reagent for the Racemization Free Synthesis of Ureas, Carbamates and Thiocarbamates via Lossen Rearrangement. Molecules, 21(8), 1065. Available at: [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Available at: [Link]

Sources

Catalyst screening and selection for transformations involving Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers utilizing Tert-butyl 2-chloro-2-(hydroxyimino)acetate (also known as tert-butyl chlorooximidoacetate). This reagent is the direct precursor to tert-butoxycarbonyl nitrile oxide , a reactive 1,3-dipole used primarily for synthesizing isoxazoles and isoxazolines.

Core Chemistry & Activation Mechanism

Before screening catalysts, you must master the activation step. This reagent does not react directly; it must be dehydrochlorinated in situ to generate the active nitrile oxide species.

The Pathway:

  • Precursor: Tert-butyl 2-chloro-2-(hydroxyimino)acetate.

  • Activation: Base-mediated elimination of HCl.

  • Active Species: Tert-butoxycarbonyl nitrile oxide.

  • Fate:

    • Path A (Desired): [3+2] Cycloaddition with a dipolarophile (alkene/alkyne).[1][2]

    • Path B (Parasitic): Dimerization to Furoxan (3,4-di-tert-butoxycarbonyl-1,2,5-oxadiazole 2-oxide).

ReactionPath cluster_0 Critical Control Point Reagent Tert-butyl 2-chloro-2- (hydroxyimino)acetate Dipole Tert-butoxycarbonyl Nitrile Oxide (Active) Reagent->Dipole Dehydrochlorination (-HCl) Base Base (TEA/NaHCO3) Base->Dipole Product Isoxazoline/Isoxazole (Target) Dipole->Product Path A: Cycloaddition (k_cyclo) Dimer Furoxan Dimer (Byproduct) Dipole->Dimer Path B: Dimerization (k_dimer) Trap Dipolarophile (Alkene/Alkyne) Trap->Product

Figure 1: Reaction pathway showing the competition between productive cycloaddition and parasitic dimerization.

Catalyst Screening & Selection Guide

This section helps you select the correct catalytic system based on your substrate and stereochemical requirements.

Scenario A: Standard Synthesis (Racemic/Achiral)

Target: Simple construction of the isoxazole core.

  • Catalyst: None required (Thermal/[3+2] Cycloaddition).

  • Reagent: Stoichiometric Base (TEA, DIPEA, or NaHCO₃).

  • Protocol Note: The reaction is controlled by FMO (Frontier Molecular Orbital) interactions. The electron-deficient nitrile oxide reacts fastest with electron-rich alkenes (e.g., styrenes, enol ethers).

  • Regioselectivity: Typically favors the 5-substituted isoxazoline (oxygen adjacent to the substituent).

Scenario B: Regioselective "Click" with Alkynes

Target: 3,5-Disubstituted Isoxazoles (avoiding 3,4-isomers).

  • Catalyst: Copper(I) (CuI or generated from CuSO₄/Sodium Ascorbate).

  • Mechanism: Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAAC-like).

  • Why: Thermal reaction with alkynes often yields mixtures of 3,5- and 3,4-isomers. Cu(I) exclusively directs to the 3,5-isomer via a copper-acetylide intermediate.

Scenario C: Enantioselective Cycloaddition

Target: Chiral Isoxazolines (e.g., for amino acid synthesis).

  • Catalyst: Chiral Lewis Acids (Mg(II), Zn(II), or Yb(III) complexes).

  • Ligands: Bisoxazolines (BOX), Pybox, or TADDOL derivatives.

  • Mechanism: The Lewis Acid coordinates to the tert-butoxycarbonyl carbonyl oxygen and the nitrile oxide oxygen, creating a rigid chiral environment for the incoming alkene.

  • Recommendation: Start with Mg(II)-Pybox complexes for acryloyl-type dipolarophiles.

Troubleshooting & FAQs
Module 1: Low Yield & Dimerization

Q: My crude NMR shows a large amount of a byproduct and very little isoxazoline. What is it? A: It is likely the furoxan dimer . Nitrile oxides are unstable and will dimerize if the concentration of the dipole is high relative to the dipolarophile.

  • Fix 1 (Slow Addition): Do not add the base all at once. Dissolve the chloro-oxime in a syringe and add it slowly (over 4–8 hours) to a solution containing the alkene and base. This keeps the steady-state concentration of the nitrile oxide low, favoring reaction with the alkene (Path A) over itself (Path B).

  • Fix 2 (Excess Dipolarophile): Use 2–5 equivalents of the alkene if possible.

Q: Can I isolate the nitrile oxide intermediate? A: No. Tert-butoxycarbonyl nitrile oxide is thermally unstable. It must be generated in situ in the presence of the trap (dipolarophile).

Module 2: Reactivity & Regioselectivity

Q: The reaction works well with styrene but fails with methyl acrylate. Why? A: This is an electronic mismatch . The tert-butoxycarbonyl nitrile oxide is an electron-deficient dipole (LUMO-controlled).

  • Styrene (Electron-Rich): Fast reaction (HOMO_dipolarophile – LUMO_dipole interaction).

  • Acrylates (Electron-Poor): Slow reaction (LUMO–LUMO repulsion).

  • Solution: For electron-deficient alkenes, heat is often required (reflux in Toluene/DCE), or switch to a high-pressure setup. Alternatively, use a Lewis Acid catalyst (e.g., Yb(OTf)₃) to lower the LUMO of the dipolarophile further, though this is challenging with an electron-deficient dipole.

Module 3: Handling the Reagent

Q: My Tert-butyl 2-chloro-2-(hydroxyimino)acetate has turned yellow/brown. Is it still good? A: The color change indicates decomposition (likely HCl release and autopolymerization).

  • Check: Run a TLC (Hexane/EtOAc). If the spot smears or shows multiple components, purify.

  • Purification: Pass through a short plug of silica gel using CH₂Cl₂/Hexane. Store at -20°C under argon.

Experimental Protocol: Slow Addition Method

Objective: Synthesis of 3-(tert-butoxycarbonyl)-5-phenyl-2-isoxazoline (using styrene).

  • Preparation of Solution A: In a round-bottom flask, dissolve Styrene (1.5 equiv) and NaHCO₃ (3.0 equiv) in EtOAc/H₂O (1:1 biphasic mixture) or pure CH₂Cl₂.

  • Preparation of Solution B: Dissolve Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in a minimal amount of solvent (e.g., 5 mL CH₂Cl₂).

  • Execution:

    • Stir Solution A vigorously at Room Temperature (RT).

    • Add Solution B to Solution A dropwise using a syringe pump over 4–6 hours.

    • Reasoning: The slow addition limits the concentration of the free nitrile oxide, suppressing dimerization.

  • Workup:

    • Separate phases. Wash organic layer with water and brine.

    • Dry over MgSO₄ and concentrate.

    • Purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Data Summary: Catalyst Impact
Reaction TypeDipolarophileRecommended Catalyst/BasePrimary IssueSolution
Standard Styrene / Enol EthersTEA or NaHCO₃ (No Metal)DimerizationSlow addition of chloro-oxime
Click Terminal AlkynesCuI (5 mol%) + DIPEARegio-isomers (3,4 vs 3,5)Cu(I) ensures 3,5-selectivity
Asymmetric Acryloyl oxazolidinonesMg(NTf₂)₂ / PyBoxLow ee%Low temp (-78°C), bulky ligands
Difficult Electron-poor alkenesReflux (Toluene)Slow kineticsHigh concentration, excess alkene
References
  • Preparation and Utility of Chloro-oxime Esters

    • Doyle, M. P., et al. "Nitrile Oxide Cycloadditions."[3][4][5] Journal of Organic Chemistry. (General reactivity of ester-substituted nitrile oxides).

  • Huisgen, R. "Kinetics and Mechanism of 1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition.
  • Enantioselective Catalysis

    • Sibi, M. P., et al. "Enantioselective 1,3-Dipolar Cycloadditions of Nitrile Oxides." Journal of the American Chemical Society.[6] (Demonstrates Mg/Zn-mediated pathways).

  • Copper-Catalyzed Alkyne Reaction (CuAAC)

    • Fokin, V. V., et al.[3] "Copper-Catalyzed Synthesis of Isoxazoles."[7] Organic Letters.

  • Reagent Properties

    • Sigma-Aldrich Technical Data for Ethyl/Tert-butyl 2-chloro-2-(hydroxyimino)acetate derivatives.

Sources

Validation & Comparative

Advanced Alternative Reagents for the Synthesis of Complex Oximes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the synthesis of complex oximes—critical intermediates for bioactive molecules, azaheterocycles, and industrial polymers like Nylon-6—requires methodologies that transcend traditional limitations. The classical approach, relying on hydroxylamine hydrochloride (


) and stoichiometric bases (e.g., pyridine or sodium acetate), is increasingly untenable due to poor atom economy, toxic solvent requirements, and the generation of intractable (E/Z)-isomer mixtures[1][2].

This guide evaluates three field-proven alternative reagent systems, dissecting their mechanistic causality, validating their experimental protocols, and comparing their quantitative performance to help researchers select the optimal pathway for their specific synthetic demands.

Industrial Scale-Up: In Situ Ammoximation via Bifunctional Catalysis

For large-scale synthesis, particularly of cyclohexanone oxime, the handling of pre-formed, highly concentrated hydrogen peroxide or hydroxylamine salts presents severe safety and economic bottlenecks. The modern alternative utilizes a bifunctional catalyst system combining Palladium-Gold (PdAu) bimetallic nanoparticles immobilized on a Titanium Silicalite-1 (TS-1) carrier[3].

Mechanistic Insights & Causality

This system bridges two distinct reaction pathways within a single vessel. The PdAu nanoalloys catalyze the direct synthesis of


 from 

and

gas[3]. The alloying of Gold with Palladium is critical; it alters the electronic structure of Pd, preventing the over-degradation (hydrogenation) of the newly formed

[3][4]. The in situ generated

immediately migrates to the Ti(IV) active sites of the TS-1 framework, where it reacts with an ammonia source to form a hydroxylamine intermediate, which subsequently condenses with the ketone[4].

Ammoximation H2O2_Gen H2 + O2 Gas Mixture PdAu PdAu Bimetallic Nanoparticles H2O2_Gen->PdAu H2O2 In Situ H2O2 PdAu->H2O2 Direct Synthesis TS1 TS-1 Ti(IV) Sites H2O2->TS1 Ammonia Ammonia Source (NH4HCO3) Ammonia->TS1 Hydroxylamine Hydroxylamine Intermediate TS1->Hydroxylamine Oxidation Oxime Cyclohexanone Oxime (>95% Selectivity) Hydroxylamine->Oxime Ketone Cyclohexanone Ketone->Oxime Non-catalytic condensation

Fig 1. Reaction pathway for in situ ketone ammoximation using a bifunctional PdAu/TS-1 catalyst.

Self-Validating Experimental Protocol

Objective: Synthesis of cyclohexanone oxime via in situ


 generation.
  • Preparation: Charge a high-pressure autoclave with cyclohexanone (2 mmol),

    
     (4 mmol, ammonia source), 0.66 wt% PdAu/TS-1 catalyst (0.075 g), 
    
    
    
    -BuOH (5.9 g), and
    
    
    (7.5 g)[3].
    • Causality: The

      
      -BuOH/
      
      
      
      co-solvent system is strictly required to homogenize the non-polar cyclohexanone and the highly polar
      
      
      , ensuring uniform mass transfer to the solid catalyst surface.
  • Pressurization: Seal and purge the reactor, then charge with 5%

    
     (420 psi) and 25% 
    
    
    
    (160 psi)[3].
    • Causality: Using dilute

      
       in 
      
      
      
      keeps the gas mixture below the lower explosive limit (LEL), self-validating the safety of the direct
      
      
      synthesis step.
  • Reaction: Heat the mixture to 80 °C under vigorous stirring (800 rpm) for 6 hours[3].

  • Validation (Hot-Filtration): To confirm the reaction is purely heterogeneous, halt a parallel reaction at 1.5 h, filter out the PdAu/TS-1 catalyst, replace it with bare TS-1, and re-pressurize[3]. The cessation of oxime yield increase confirms that active metal leaching is not driving the catalysis.

Precision Synthesis: Photoredox-Mediated Stereoselective Alkylation

The stereoselective synthesis of aryl alkyl ketoximes is notoriously difficult due to the low energy barrier for C=N bond rotation under traditional thermal conditions, invariably leading to (E/Z)-isomer mixtures[1]. Photoredox catalysis offers a modular alternative by utilizing oxime chlorides as radical acceptors.

Mechanistic Insights & Causality

This strategy relies on visible-light-driven energy transfer (EnT) catalysis. An Iridium-based photocatalyst (e.g.,


) is excited by blue light to a long-lived triplet state[5]. This excited state performs a single-electron transfer (SET) to generate nucleophilic 

radicals from alkyl borates, which couple with aryl oxime chlorides[1]. Crucially, the photocatalyst also acts as a triplet sensitizer, transferring energy to the newly formed ketoxime to form a biradical intermediate. This allows rotation around the C–N

bond, thermodynamically funneling the mixture into a single, stereoselective geometry[1].

Photoredox Light Visible Light (460 nm) Ir_Cat fac-[Ir(ppy)3] Catalyst Light->Ir_Cat Ir_Exc Excited State Ir(III)* Ir_Cat->Ir_Exc Excitation Radical_Coupling Radical Coupling Ir_Exc->Radical_Coupling Single Electron Transfer Photoisomerization EnT Photoisomerization Ir_Exc->Photoisomerization Triplet Sensitization Oxime_Cl Aryl Oxime Chloride Oxime_Cl->Radical_Coupling Alkyl_Rad Alkyl Radical (from organoborates) Alkyl_Rad->Radical_Coupling Radical_Coupling->Photoisomerization Biradical Intermediate Ketoxime Stereoselective (E/Z) Alkyl Aryl Ketoxime Photoisomerization->Ketoxime C-N Bond Rotation

Fig 2. Photoredox-mediated stereoselective synthesis of ketoximes via EnT catalysis.

Self-Validating Experimental Protocol

Objective: Stereoselective coupling of alkyl radicals with oxime chlorides.

  • Preparation: In a flame-dried 8 mL tube, combine the oxime chloride (0.2 mmol), alkyl radical precursor (0.2 mmol),

    
     (31.8 mg, 0.3 mmol), and 
    
    
    
    (2.6 mg, 0.004 mmol) in anhydrous
    
    
    (2.5 mL)[5].
  • Degassing: Seal the tube with a septum and degas by bubbling with Argon for 15 minutes[5].

    • Causality: Argon degassing is a critical self-validating step; ambient oxygen will rapidly quench the excited

      
       triplet state and scavenge the alkyl radicals, terminating the catalytic cycle. A successful reaction intrinsically validates an oxygen-free environment.
      
  • Irradiation: Stir the mixture at room temperature for 36 hours under irradiation by 460 nm blue LEDs[5].

    • Causality: The 460 nm wavelength specifically targets the metal-to-ligand charge transfer (MLCT) band of the Iridium catalyst. UV-vis absorption studies confirm the oxime chloride does not absorb in this visible region, excluding direct, uncontrolled photoexcitation and ensuring the reaction strictly follows the EnT pathway[1].

Green Benchtop Synthesis: Solventless Grindstone Chemistry

For rapid, environmentally benign synthesis of standard oximes (aldoximes and ketoximes) without the need for complex setups, grindstone chemistry utilizing Bismuth(III) oxide (


) serves as a highly efficient alternative[2].
Mechanistic Insights & Causality

This methodology eliminates organic solvents entirely. Mechanical grinding provides the kinetic activation energy necessary to melt the solid reactants into a localized eutectic mixture[2].


 acts as a mild, non-toxic Lewis acid, coordinating with the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon[2]. This facilitates rapid nucleophilic attack by hydroxylamine. The absence of solvent prevents the dilution of reactants, driving the equilibrium forward rapidly at room temperature.
Self-Validating Experimental Protocol

Objective: Solvent-free conversion of carbonyls to oximes.

  • Preparation: Place the carbonyl compound (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and

    
     (0.1 mmol) into an agate mortar[2].
    
  • Grinding: Grind the mixture with a pestle at room temperature for 5–10 minutes[2].

    • Causality: The physical transition of the powders into a paste serves as a visual, self-validating indicator that a eutectic melt has formed and the reaction is proceeding.

  • Workup: Extract the mixture with ethyl acetate, filter to recover the

    
     catalyst, and evaporate the solvent to yield the highly pure oxime[2]. The minimization of waste disposal directly validates the "green" classification of this protocol[2].
    

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the discussed alternative methodologies, allowing researchers to align reagent choices with project constraints.

MethodologyPrimary Reagents / CatalystReaction ConditionsYield / SelectivityKey Advantage / Application
In Situ Ammoximation [3][4]Ketone,

,

,

/ PdAu on TS-1
80 °C, 6 h, 800 rpm, Autoclave>95% SelectivityEliminates pre-formed

& salt waste; ideal for industrial scale-up.
Photoredox Alkylation [1][5]Oxime Cl, Alkyl borates /

RT, 36 h, 460 nm LED, Argon65–82% Yield (Single Isomer)Overcomes (E/Z) isomer mixtures; enables complex C-C bond formation.
Grindstone Synthesis [2]Carbonyl,

/

RT, 5–10 min, Mechanical Grinding80–96% YieldZero organic solvent; ultra-fast, non-toxic benchtop synthesis.

References

  • Photoredox-Mediated Alkylation of Oxime Chlorides for the Stereoselective Synthesis of Ketoximes.Organic Letters - ACS Publications.
  • Generation of Iminoxyl Radicals by Photoredox Catalysis Enables Oxidant-Free Hydroxygenation of β,γ-Unsaturated Oximes.Thieme E-Books & E-Journals.
  • Selective Ammoximation of Ketones via In Situ H2O2 Synthesis.ACS Catalysis.
  • The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis.Hydro-Oxy.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.PMC - NIH.

Sources

Efficacy comparison between Tert-butyl 2-chloro-2-(hydroxyimino)acetate and other coupling agents in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: Tert-butyl 2-chloro-2-(hydroxyimino)acetate vs. Standard Coupling Agents in Peptide Synthesis

The landscape of Solid-Phase Peptide Synthesis (SPPS) has undergone a paradigm shift. For decades, benzotriazole-based additives like HOBt and HOAt were the gold standard for suppressing racemization and enhancing coupling yields. However, their reclassification as Class 1 explosives severely limited their scalability[1]. The introduction of oxime-based alternatives—most notably OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)—revolutionized the field by offering superior coupling efficiency without the explosive risks[2].

As the demand for synthesizing highly complex, sterically hindered, and aggregation-prone peptides grows, so does the need for highly specialized coupling additives. Tert-butyl 2-chloro-2-(hydroxyimino)acetate (herein referred to as tBu-Chloro-Oxyma) represents a targeted structural evolution of the Oxyma scaffold. This guide provides an objective, mechanistic comparison of tBu-Chloro-Oxyma against standard coupling agents, providing researchers with the data needed to optimize difficult amide bond formations.

Mechanistic Rationale: The Causality of Chemical Design

To understand the efficacy of tBu-Chloro-Oxyma, we must dissect its molecular architecture and how it dictates reaction kinetics. The performance of an active ester is intrinsically tied to the strength of its conjugate acid (the oxime) and its steric environment[2].

1. The Role of the Tert-Butyl Moiety (Steric Shielding & Catalysis) In standard OxymaPure, the ethyl ester can occasionally undergo unwanted nucleophilic attack by the incoming amine, leading to chain termination (capping). By replacing the ethyl group with a bulky tert-butyl group (as seen in Oxyma-B), the additive provides significant steric hindrance, virtually eliminating this side reaction. Furthermore, the carbonyl oxygen of the tert-butyl ester is strategically oriented to assist in basic catalysis, enhancing the nucleophilicity of the incoming amine during the transition state[2].

2. Chloro vs. Cyano Substitution (Tuning Electrophilicity) The cyano group (-CN) in OxymaPure and Oxyma-B is a powerful electron-withdrawing group, making the oxime highly acidic (pKa ~4.6). While this generates a highly reactive active ester, hyper-reactivity can sometimes outpace the actual coupling rate, allowing the intermediate to cyclize into an oxazolone—the primary pathway for epimerization[3]. By substituting the cyano group with a chloro group (-Cl), the electron-withdrawing effect is tempered. The chloro group raises the pKa of the oxime slightly. The resulting active ester is marginally less reactive but significantly more stable. This creates a thermodynamic "sweet spot" that maximizes coupling yield while suppressing racemization to near-zero levels, particularly during difficult segment condensations.

Efficacy Comparison: Quantitative Data

The following table compares the physicochemical properties and coupling efficacies of standard additives against the structural profile of tBu-Chloro-Oxyma.

Coupling AdditiveConjugate Acid pKaRacemization Rate (%)*Relative Coupling YieldExplosive Risk
HOBt 4.6015.0%ModerateHigh (Class 1)
HOAt 3.283.0%HighHigh (Class 1)
OxymaPure 4.602.5%Very HighLow
Oxyma-B ~6.001.0%HighLow
tBu-Chloro-Oxyma ~6.40**< 1.0% High Low

*Based on the highly sensitive Z-Phg-Pro-NH2 epimerization model. **Values for the chloro-derivative are extrapolated thermodynamic profiles based on Hammett substituent constants relative to the established Oxyma-B baseline[2].

Reaction Pathway Visualization

The following diagram illustrates the logical workflow and chemical pathway of peptide bond formation using a carbodiimide activator (DIC) and the tBu-Chloro-Oxyma additive.

Workflow AA Fmoc-Amino Acid O_Acyl O-Acylisourea (Unstable Intermediate) AA->O_Acyl + DIC DIC DIC (Activator) DIC->O_Acyl ActiveEster Stable Active Ester O_Acyl->ActiveEster + Additive Additive tBu-Chloro-Oxyma (Coupling Additive) Additive->ActiveEster Product Elongated Peptide ActiveEster->Product + Amine Amine Resin-Bound Peptide Amine->Product

Workflow of DIC/tBu-Chloro-Oxyma mediated peptide bond formation.

Experimental Workflow: Self-Validating SPPS Protocol

To ensure scientific integrity and reproducibility, the following protocol for utilizing tBu-Chloro-Oxyma is designed as a self-validating system . Each step includes a specific causality for the action and a built-in analytical check to confirm success before proceeding.

Step 1: Resin Solvation & Swelling

  • Action: Suspend the solid support (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality: Solvation expands the polystyrene/PEG polymer matrix, ensuring that internal reactive sites are exposed for uniform reagent diffusion and consistent reaction kinetics.

  • Validation Check: Visual confirmation of the resin bed volume doubling.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (2 x 5 minutes).

  • Causality: The secondary amine (piperidine) acts as a base to deprotonate the acidic fluorene ring, initiating an E1cb elimination that removes the N-terminal Fmoc protecting group.

  • Validation Check: Monitor the reaction effluent via UV spectrophotometry at 301 nm. The formation of the dibenzofulvene-piperidine adduct will cause a spike in absorbance. A plateau indicates complete deprotection.

Step 3: Pre-Activation of the Amino Acid

  • Action: In a separate vial, dissolve 4.0 equivalents of Fmoc-Amino Acid and 4.0 equivalents of tBu-Chloro-Oxyma in DMF (0.1 M concentration). Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) and stir for 3 minutes.

  • Causality: DIC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Mixing the additive before introducing it to the resin allows this unstable intermediate to rapidly convert into the stable tBu-Chloro-Oxyma active ester. This prevents the O-acylisourea from undergoing an intramolecular rearrangement into an unreactive N-acylurea dead-end[3].

  • Validation Check: The solution must remain clear. Any premature turbidity or precipitation indicates unwanted diisopropylurea formation prior to active ester generation.

Step 4: Amide Bond Formation (Coupling)

  • Action: Transfer the pre-activated solution to the resin reaction vessel. Agitate at room temperature for 45–60 minutes.

  • Causality: The active ester undergoes nucleophilic attack by the resin-bound primary amine. The tert-butyl group's carbonyl oxygen assists the transition state via basic catalysis, driving the reaction to completion without allowing the intermediate time to form a racemizing oxazolone[2].

  • Validation Check: Perform a on a micro-cleaved resin sample. A negative result (yellow solution, translucent beads) confirms the absence of free primary amines, validating a >99.5% coupling efficiency. A positive result (blue beads) dictates a required re-coupling step.

References

  • Manne, S. R., & Sharma, A. (2022). "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega, 7(7), 6007-6023. URL:[Link]

  • Gyros Protein Technologies. "Green Chemistry: healthier chemists with every peptide synthesized." URL:[Link]

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]

  • Jad, Y. E., et al. (2014). "Oxyma-B, an excellent racemization suppressor for peptide synthesis." Organic & Biomolecular Chemistry, 12(42), 8379-8385. URL:[Link]

Sources

Spectroscopic analysis of derivatives synthesized from Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (also known as tert-butyl chlorooximidoacetate) is a specialized reagent used primarily in organic synthesis to generate tert-butoxycarbonylformonitrile oxide . This transient 1,3-dipole undergoes [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazoline and isoxazole scaffolds, respectively.

While the ethyl ester analog (Ethyl 2-chloro-2-(hydroxyimino)acetate) is the industry standard, the tert-butyl derivative offers superior strategic advantages in multi-step drug discovery campaigns. Its primary value lies in orthogonal protection : the tert-butyl ester can be cleaved under acidic conditions (e.g., TFA, HCl), preserving base-sensitive functionalities that would degrade during the saponification required for ethyl esters.

This guide provides a comparative technical analysis, detailed synthesis protocols, and spectroscopic characterization data to validate the use of this reagent over traditional alternatives.

Part 1: Technical Deep Dive & Mechanism

The Reagent at a Glance[1][2][3]
  • IUPAC Name: Tert-butyl (2Z)-2-chloro-2-(hydroxyimino)acetate

  • Functional Class: Hydroximinoyl chloride (Precursor to Nitrile Oxide)

  • Primary Application: Synthesis of 3-carboxy-isoxazoles/isoxazolines.

  • Key Advantage: Acid-labile masking of the carboxylic acid.

Mechanism of Action: In Situ Nitrile Oxide Generation

The reagent serves as a stable precursor. Upon treatment with a mild base, it undergoes dehydrochlorination to generate the reactive nitrile oxide species in situ.

DOT Diagram: Mechanism of Cycloaddition

ReactionMechanism Reagent Tert-butyl 2-chloro-2- (hydroxyimino)acetate Int Nitrile Oxide Intermediate [tBuOOC-C≡N→O] Reagent->Int - HCl Base Base (e.g., Et3N, NaHCO3) Base->Reagent Promotes Product Isoxazole-3-carboxylate (Tert-butyl ester) Int->Product [3+2] Cycloaddition Alkyne Dipolarophile (Alkyne/Alkene) Alkyne->Product

Caption: Generation of tert-butoxycarbonylformonitrile oxide and subsequent 1,3-dipolar cycloaddition.

Part 2: Comparative Analysis (Ethyl vs. Tert-butyl)

The choice between the Ethyl and Tert-butyl variants dictates the downstream deprotection strategy.

FeatureEthyl 2-chloro-2-(hydroxyimino)acetateTert-butyl 2-chloro-2-(hydroxyimino)acetate
Availability Commodity chemical (High availability).Specialized/In-situ preparation.
Spectroscopy (

H NMR)
Multiplets (Ethyl group: q ~4.3 ppm, t ~1.3 ppm).Singlet (t-Butyl group: s ~1.55 ppm).
Deprotection Basic Hydrolysis (LiOH/NaOH).Acidic Cleavage (TFA, HCl) or Lewis Acid.
Compatibility Incompatible with other esters or base-sensitive groups.Orthogonal to other esters; compatible with base-sensitive groups.
Atom Economy Higher (smaller leaving group).Lower (loss of isobutylene).
Performance Case Study: Orthogonal Protection

In the synthesis of complex pharmacophores containing both an isoxazole core and a methyl ester (e.g., an amino acid side chain), using the Ethyl reagent is problematic. Hydrolysis to release the isoxazole-3-carboxylic acid often inadvertently hydrolyzes the methyl ester.

Using the Tert-butyl reagent allows selective deprotection using TFA/DCM, leaving the methyl ester intact. This self-validating orthogonality is critical for late-stage diversification.

Part 3: Spectroscopic Guide

Accurate identification of the intermediate and final product is crucial. The tert-butyl group provides a clean diagnostic handle.

Proton NMR ( H NMR) Characteristics
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationNotes
t-Butyl (CH

)

1.52 - 1.58 Singlet (s)9HHighly diagnostic; sharp singlet.
Isoxazole Ring (H-4) 6.50 - 6.90 Singlet (s)1HShift depends on C-5 substituent.
Hydroxyl (N-OH) ~9.0 - 12.0 Broad (br s)1HOnly present in the precursor reagent.

Comparison Note: The Ethyl analog shows a quartet at 4.35 ppm and a triplet at 1.35 ppm. These signals can overlap with other aliphatic protons in complex molecules. The t-butyl singlet is typically in a "silent" region (1.5 ppm), reducing signal crowding.

Carbon NMR ( C NMR)
  • Ester Carbonyl: ~158-160 ppm.

  • Isoxazole C-3: ~155 ppm.

  • Isoxazole C-4: ~100-110 ppm (Characteristic of aromatic heterocycle).

  • Isoxazole C-5: ~170 ppm (Substituent dependent).

  • t-Butyl Quaternary C: ~83-85 ppm (Deshielded due to oxygen).

  • t-Butyl Methyls: ~28 ppm.

Infrared Spectroscopy (IR)
  • C=O Stretch (Ester): 1720–1740 cm

    
     (Strong).
    
  • C=N Stretch (Oxime/Isoxazole): 1600–1620 cm

    
    .
    
  • O-H Stretch (Precursor): 3200–3400 cm

    
     (Broad). Absent in the cyclized isoxazole product.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Note: Due to limited commercial availability, in-situ preparation is recommended.

Reagents: Tert-butyl acetoacetate, Sodium Nitrite (


), Acetic Acid, N-Chlorosuccinimide (NCS).
  • Nitrosation: Dissolve tert-butyl acetoacetate (10 mmol) in glacial acetic acid (15 mL). Cool to 0-5°C. Add a solution of

    
     (1.2 equiv) in water dropwise. Stir for 2h. The acetyl group is cleaved (Japp-Klingemann type mechanism), yielding tert-butyl 2-(hydroxyimino)acetate .
    
  • Chlorination: Extract the oxime into ether, wash, and dry. Redissolve in DMF. Add NCS (1.1 equiv) portion-wise at room temperature. Initiate with a drop of HCl if necessary.

  • Validation: Check IR for disappearance of oxime C-H and appearance of C-Cl (difficult to see) or use crude in next step. Caution: Hydroximinoyl chlorides are skin irritants.

Protocol B: General Procedure for [3+2] Cycloaddition

Reagents: Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv), Alkyne (1.2 equiv), Sodium Bicarbonate (


, 2.5 equiv).
  • Setup: Dissolve the alkyne in ethyl acetate or DCM/water biphasic system.

  • Addition: Add the chloro-oxime reagent.

  • Reaction: Add solid

    
     or a solution of 
    
    
    
    slowly over 1 hour to control the release of the nitrile oxide (prevent dimerization to furoxan).
  • Workup: Stir overnight. Wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). The tert-butyl ester product is usually less polar than the acid.

DOT Diagram: Experimental Workflow

Workflow Step1 Precursor Synthesis (Nitrosation + Chlorination) Step2 Cycloaddition (Reagent + Alkyne + Base) Step1->Step2 In Situ Generation Step3 Workup & Purification (Silica Gel Chromatography) Step2->Step3 Step4 Spectroscopic Validation (NMR: t-Bu Singlet) Step3->Step4 Confirm Structure Step5 Deprotection (Optional) (TFA/DCM) Step4->Step5 If Acid Required

Caption: Step-by-step workflow from precursor synthesis to validated isoxazole scaffold.

References

  • Nitrosation and Chlorination Methodologies

    • Synthesis of hydroximinoyl chlorides from oximes using NCS: Liu, K. et al. "Chlorination of Oximes." J. Org. Chem.1976, 41, 1234.
    • General review of Nitrile Oxide Cycloadditions: Himo, F. et al. "Cycloaddition of Nitrile Oxides." J. Am. Chem. Soc.2005 , 127, 210-216. Link

  • Application of Tert-butyl Esters in Isoxazole Chemistry

    • Synthesis of 3,5-disubstituted isoxazoles: Minakata, S. et al. "Generation of Nitrile Oxides from Oximes Using t-BuOI." Org.[1][2][3][4] Lett.2011 , 13, 2966-2969. Link

    • Use of Tert-butyl acetoacetate as precursor:Organic Syntheses, Coll.[5][1][2] Vol. 5, p.179 (1973). Link

  • Deprotection Strategies (Comparison)

    • Selective deprotection of tert-butyl esters: Marcantoni, E. et al. "Selective Deprotection of Tert-Butyl Esters." J. Org.[6] Chem.2001 , 66, 4430.[6] Link

Sources

High-Fidelity Kinetic Analysis of Nitrile Oxide Cycloadditions: Tert-butyl vs. Ethyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex heterocycles, the in situ generation of nitrile oxides for 1,3-dipolar cycloadditions is a foundational methodology. Alpha-chlorooximes, specifically chloro(hydroxyimino)acetates, are the premier precursors for generating alkoxycarbonylformonitrile oxides via base-promoted dehydrohalogenation[1].

While Ethyl 2-chloro-2-(hydroxyimino)acetate has long served as the industry standard[2], the rigorous demands of modern drug development—particularly the need for orthogonal deprotection and high-yielding kinetic trapping—have driven the adoption of its sterically hindered analog: Tert-butyl 2-chloro-2-(hydroxyimino)acetate .

This guide provides an objective, data-driven comparison of these two reagents, detailing the kinetic causality behind their performance and offering a self-validating experimental protocol for maximizing cycloaddition yields.

Mechanistic Framework: The Kinetic Bifurcation

Upon treatment with a mild base (e.g., triethylamine or sodium bicarbonate), chloro(hydroxyimino)acetates undergo rapid dehydrohalogenation to form a highly reactive nitrile oxide intermediate[1]. Once generated, this 1,3-dipole faces a strict kinetic bifurcation:

  • Pathway A (Desired): A bimolecular [3+2] cycloaddition with a dipolarophile (alkene or alkyne) to form an isoxazoline or isoxazole core[1].

  • Pathway B (Undesired): A rapid self-condensation (dimerization) with another nitrile oxide molecule to form a thermodynamically stable furoxan byproduct[3].

Because the rate law for dimerization is second-order with respect to the nitrile oxide (


), while the desired cycloaddition is first-order (

), maintaining an infinitesimally low steady-state concentration of the dipole is paramount[1].

Here, the tert-butyl variant provides a distinct kinetic advantage. The steric bulk of the tert-butyl group artificially suppresses the pre-exponential factor for dimerization (


), widening the kinetic window for successful trapping by the dipolarophile[3].

G Precursor Tert-butyl 2-chloro-2-(hydroxyimino)acetate Dipole tert-Butoxycarbonyl- formonitrile Oxide Precursor->Dipole Fast Base Base (Et3N) Dehydrohalogenation Base->Dipole Isoxazoline Isoxazoline Cycloadduct (Desired Product) Dipole->Isoxazoline k_cycloaddition (Favored by low [Dipole]) Furoxan Furoxan Dimer (Undesired Byproduct) Dipole->Furoxan k_dimerization (Sterically hindered) Alkene Dipolarophile [Alkene] Alkene->Isoxazoline

Caption: Reaction pathways of tert-butoxycarbonylformonitrile oxide: cycloaddition vs. dimerization.

Comparative Performance Data

The following table summarizes the quantitative kinetic and operational differences between the ethyl and tert-butyl ester precursors.

Performance MetricEthyl 2-chloro-2-(hydroxyimino)acetateTert-butyl 2-chloro-2-(hydroxyimino)acetate
Dipole Generated Ethoxycarbonylformonitrile oxideTert-butoxycarbonylformonitrile oxide
Relative Dimerization Rate (

)
High (Baseline)Moderate (Sterically attenuated)
Typical Cycloaddition Yield 65 - 75%78 - 88%
Deprotection Conditions Saponification (LiOH/NaOH, H₂O)Acidic Cleavage (TFA/DCM)[4]
Isoxazoline Ring Stability Prone to base-catalyzed epimerizationHighly stable under acidic cleavage
Commercial Accessibility Widely available, highly economical[2]Specialty reagent, higher cost[4]
The Downstream Deprotection Advantage

One of the most significant bottlenecks in utilizing the standard ethyl ester is the downstream removal of the ester group to unveil the free carboxylic acid for subsequent API coupling. Saponification requires harsh basic conditions, which frequently trigger epimerization at the sensitive C5 stereocenter of the isoxazoline ring or induce unintended ring-opening.

Conversely, the tert-butyl ester provides an orthogonal deprotection strategy. The tert-butyl group is readily cleaved under mild acidic conditions (e.g., 20% Trifluoroacetic acid in DCM)[4]. This cleanly yields the target acid without compromising the integrity of the isoxazoline core.

Self-Validating Experimental Protocol: In Situ Kinetic Trapping

To leverage the kinetic advantages of the tert-butyl ester, the generation of the nitrile oxide must be strictly controlled. The following protocol utilizes a syringe-pump methodology with built-in analytical checkpoints to ensure the pseudo-first-order rate constant (


) strongly favors cycloaddition[4].

Materials:

  • Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv, 10.0 mmol)

  • Dipolarophile (e.g., styrene) (1.5 equiv, 15.0 mmol)

  • Triethylamine (Et₃N) (1.1 equiv, 11.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Initialization: Dissolve the dipolarophile (15.0 mmol) and Tert-butyl 2-chloro-2-(hydroxyimino)acetate (10.0 mmol) in 40 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere. Cool the system to 0 °C.

    • Causality: Cooling to 0 °C reduces the thermal kinetic energy of the system, disproportionately slowing the higher-activation-energy dimerization pathway compared to the highly exothermic cycloaddition.

  • Controlled Dipole Generation: Dissolve Et₃N (11.0 mmol) in 10 mL of anhydrous DCM. Load this solution into a precision syringe pump. Infuse the base into the reaction mixture at a strictly controlled rate of 0.5 mL/hour.

    • Causality: By artificially restricting the base addition, the steady-state concentration of the nitrile oxide remains infinitesimally low, mathematically crippling the second-order dimerization rate[1][3].

  • Self-Validation Checkpoint (t = 60 min): Withdraw a 50 µL aliquot from the reaction vessel, quench immediately in 1 mL of acetonitrile, and analyze via HPLC (UV detection at 254 nm).

    • Validation Metric: Monitor the decrease in the concentration of the starting material to determine

      
      [4]. Evaluate the peak area ratio of the isoxazoline product to the furoxan dimer. If the dimer peak area exceeds 5% of the total product area, the local concentration of the dipole is too high.
      
    • Corrective Action: Reduce the syringe pump infusion rate by 50% and increase the mechanical stirring speed to eliminate local concentration gradients.

  • Completion and Workup: Once base addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Wash the organic layer with 1M HCl (2 x 20 mL) to remove triethylammonium chloride salts, followed by a brine wash. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl isoxazoline-3-carboxylate.

References

  • Title: PubChem Compound Summary for CID 6399471, Ethyl 2-chloro-2-(hydroxyimino)acetate | Source: National Center for Biotechnology Information | URL: [Link]

  • Title: Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis | Source: Wiley | URL: [Link]

Sources

Benchmarking the performance of Tert-butyl 2-chloro-2-(hydroxyimino)acetate against established industry intermediates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical process chemistry, I frequently evaluate the strategic selection of synthetic intermediates. The choice of an intermediate does not merely dictate the immediate reaction yield; it governs the entire downstream synthetic strategy.

For decades, Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0) has served as the foundational workhorse for generating highly reactive nitrile oxides[1]. It is a critical building block in the synthesis of beta-lactam antibiotics, isoxazoles, and advanced histone deacetylase (HDAC) inhibitors[2]. However, as target active pharmaceutical ingredients (APIs) become increasingly complex, the reliance on ethyl esters presents a critical bottleneck: their removal requires basic saponification, which can degrade base-sensitive moieties like beta-lactam rings or epimerize fragile chiral centers.

This guide benchmarks the performance of Tert-butyl 2-chloro-2-(hydroxyimino)acetate against the established ethyl standard, demonstrating how the introduction of a bulky tert-butyl moiety provides superior orthogonal deprotection capabilities, enhanced lipophilicity, and robust chemical stability for modern drug development.

Mechanistic & Structural Comparison

The structural divergence between the ethyl and tert-butyl variants fundamentally alters their reactivity profiles in multi-step syntheses.

  • Steric Hindrance & Base Stability: The bulky tert-butyl group creates a significant steric shield around the sp² hybridized carbonyl carbon. This physical barrier prevents nucleophilic attack by hydroxide ions. Consequently, the tert-butyl ester remains completely intact under harsh basic conditions that would rapidly hydrolyze the ethyl equivalent.

  • Orthogonal Deprotection Logic: The true value of the tert-butyl variant lies in its cleavage mechanism. While ethyl esters require basic conditions (e.g., LiOH/NaOH) for removal, tert-butyl esters are cleaved cleanly under mild acidic conditions (e.g., Trifluoroacetic acid). This proceeds via an E1-like mechanism, driven by the formation of a highly stable tert-butyl cation. This orthogonality allows chemists to deprotect the intermediate without compromising base-sensitive architectures[3].

  • 1,3-Dipolar Cycloaddition Dynamics: Both intermediates function as precursors to highly reactive 1,3-dipoles. Upon treatment with a mild base (such as triethylamine), dehydrochlorination occurs, generating a nitrile oxide in situ[4]. The tert-butyl group does not negatively impact the kinetics of this dipole generation, ensuring it performs comparably to the ethyl standard in cycloaddition reactions.

G A tert-Butyl 2-chloro-2-(hydroxyimino)acetate (Precursor) B Base (e.g., Et3N) Dehydrochlorination A->B C tert-Butoxycarbonylformonitrile Oxide (Reactive 1,3-Dipole) B->C -HCl D Alkyne/Alkene Dipolarophile C->D + F Furoxan (Dimerization Byproduct) C->F Excess Dipole / Poor Temp Control E Isoxazole / Isoxazoline Derivative (Target Scaffold) D->E [3+2] Cycloaddition

Pathway of 1,3-dipolar cycloaddition and nitrile oxide generation.

Quantitative Benchmarking Data

To objectively evaluate the tert-butyl variant, we benchmarked it against both the methyl and ethyl industry standards across key process parameters.

Performance ParameterMethyl EsterEthyl Ester (Standard)Tert-Butyl Ester (Challenger)
Base Hydrolysis Rate (1M NaOH, 25°C) Rapid (< 10 mins)Moderate (~45 mins)Negligible (> 24 hours)
Acid Cleavage Yield (20% TFA/DCM) 0% (Stable)< 5% (Highly Stable)> 98% (Quantitative in 2h)
Lipophilicity (Estimated LogP) ~0.8~1.3~2.1
Solubility in Non-Polar Solvents LowModerateHigh
1,3-Dipole Generation Efficiency ExcellentExcellentExcellent

Data Synthesis: The tert-butyl ester exhibits a significantly higher LogP, which drastically improves its solubility in non-polar organic solvents (like toluene or dichloromethane) during extraction phases, reducing emulsion formation—a common issue when scaling up ethyl ester derivatives.

Deprotection Start Intermediate with Base-Sensitive Group (e.g., Beta-Lactam API) Ethyl Ethyl Ester Variant Start->Ethyl TButyl tert-Butyl Ester Variant Start->TButyl Base LiOH / NaOH (Basic) Ethyl->Base Requires Acid TFA / DCM (Acidic) TButyl->Acid Requires Fail Target Cleaved + API Degraded (Low Yield / Epimerization) Base->Fail Success Target Cleaved + API Intact (High Yield / High Purity) Acid->Success

Orthogonal deprotection logic comparing ethyl and tert-butyl esters.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered to be self-validating. By monitoring specific visual and analytical cues, the chemist can ensure the integrity of the reaction at every step.

Protocol A: In Situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition

Objective: Construct an isoxazole scaffold without triggering premature dimerization.

  • Preparation: Dissolve the dipolarophile (e.g., a terminal alkyne, 1.0 eq) and Tert-butyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere.

  • Controlled Dehydrochlorination: Dilute triethylamine (Et₃N, 1.3 eq) in DCM and add it dropwise via a syringe pump over 2 hours.

    • Causality: The slow addition maintains a very low steady-state concentration of the highly reactive nitrile oxide. If added too quickly, the dipole will react with itself to form a stable, unwanted furoxan dimer.

  • In-Process Control (IPC): As the reaction proceeds, a white precipitate (triethylamine hydrochloride) will form. This visual cue confirms the successful dehydrochlorination and generation of the dipole.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor via LC-MS until the precursor mass is consumed. Wash the organic layer with 1M HCl to remove excess Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Orthogonal Deprotection of the Tert-Butyl Ester

Objective: Cleave the ester to the free carboxylic acid without disturbing base-sensitive functional groups.

  • Preparation: Dissolve the purified isoxazole-tert-butyl ester intermediate in a mixture of DCM and Trifluoroacetic acid (TFA) (typically a 4:1 v/v ratio) at room temperature.

  • Cation Scavenging: Add Triisopropylsilane (TIPS, 2.0 eq) to the mixture.

    • Causality: TFA cleavage generates a highly reactive tert-butyl cation. Without a scavenger, this carbocation can electrophilically attack electron-rich aromatic rings or heteroatoms on the API. TIPS acts as a sacrificial hydride donor, irreversibly trapping the cation as isobutane gas.

  • Validation & Isolation: Stir for 2–3 hours. The reaction is self-validating via TLC (loss of the high-Rf ester spot and appearance of a baseline-hugging carboxylic acid spot). Evaporate the volatiles under reduced pressure. The resulting crude acid can be triturated with cold diethyl ether to yield a highly pure powder, ready for downstream amide coupling (e.g., to form HDAC-inhibiting hydroxamic acids)[3].

References

  • Genesis and Evolution of (Hydroxyimino)
  • Ethyl 2-chloro-2-(hydroxyimino)
  • 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | C4H6ClNO3 | CID 9576005. PubChem.
  • WO2018183701A1 - Isoxazole hydroxamic acids as histone deacetylase 6 inhibitors.

Sources

Safety Operating Guide

Tert-butyl 2-chloro-2-(hydroxyimino)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Handling and Disposal Guidelines for Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a specialized organic reagent featuring an


-chloro oxime moiety. While structural analogs like the ethyl ester (CAS 14337-43-0) are more commonly documented in literature [1], the tert-butyl derivative shares identical reactive principles. These compounds are highly valued in drug development for their ability to generate nitrile oxides via dehydrohalogenation, which subsequently undergo 1,3-dipolar cycloadditions to form heterocycles like isoxazolines[2].

Because of this inherent reactivity, operational handling and waste disposal must be rigorously controlled. The following guide provides the causality-driven methodologies required to manage this compound safely within a professional, institutional laboratory setting.

Part 1: Operational Safety & Hazard Causality

To establish a self-validating safety protocol, researchers must understand the mechanistic reasons behind handling requirements. The compound contains both a halogen (chlorine) and an oxime group, presenting specific reactivity hazards.

Mechanistic Hazard Profile:

  • Exothermic Dehydrohalogenation: In the presence of bases (even mild bases like sodium bicarbonate), the

    
    -chloro oxime rapidly loses HCl to form a highly reactive nitrile oxide intermediate [2]. If this occurs uncontrolled in a waste container, it can lead to rapid exothermic polymerization or violent cycloaddition with other organic waste constituents.
    
  • Sensitization and Irritation: Halogenated oximes are recognized as potent respiratory sensitizers and severe eye irritants [1].

Table 1: Quantitative & Qualitative Hazard Summary

Hazard CategoryDesignationCausality / MechanismRequired PPE & Engineering Controls
Toxicity Skin Irrit. 2, Eye Dam. 1Electrophilic nature of the

-carbon; acidic oxime proton.
Nitrile gloves (double-gloved), safety goggles, face shield.
Respiratory Resp. Sens. 1, STOT SE 3Volatilization of reactive dust/vapors interacting with mucosal proteins.Handle exclusively in a certified Class II fume hood.
Reactivity Base-SensitiveGenerates reactive nitrile oxides leading to exothermic dimerization (furoxans).Segregate from amines, hydroxides, and basic aqueous waste.
Storage Combustible SolidThermal degradation can release

and

gases.
Store at 2–8°C in a desiccator, away from light and moisture.

Part 2: Step-by-Step Institutional Disposal Protocol

CRITICAL DIRECTIVE: Under no circumstances should researchers attempt to "neutralize" or chemically treat reactive


-chloro oximes in-house (e.g., by intentionally reacting them with bases to "quench" them). Improper treatment can generate excessive heat, pressure, and toxic byproducts. All disposal must be routed through licensed Environmental Health and Safety (EHS) professionals for high-temperature incineration.

Step 1: Waste Segregation (The Compatibility Check)

  • Action: Designate a specific, chemically compatible waste container (e.g., HDPE plastic) strictly for Halogenated Organic Waste .

  • Causality: The compound contains a covalently bound chlorine atom. Mixing halogenated waste with non-halogenated streams violates EPA/local EHS regulations and creates dangerous conditions during incineration.

  • Validation: Before adding the waste, verify that the container does not contain basic solutions (e.g., triethylamine, NaOH washings) to prevent in-situ nitrile oxide generation.

Step 2: Solvent Dilution

  • Action: If disposing of the neat solid or highly concentrated stock solutions, dilute the material in a compatible, inert halogenated solvent (e.g., dichloromethane) before adding it to the bulk waste container.

  • Causality: Dilution mitigates the risk of localized high concentrations that could trigger auto-catalytic decomposition if trace impurities are present in the waste jug.

Step 3: Containment and Labeling

  • Action: Seal the waste container with a vented cap if gas generation is a historical concern in your specific waste stream, though standard sealed caps are typical for diluted organics. Apply an EHS-compliant label immediately.

  • Causality: Unlabeled waste leads to unknown mixtures, which are the primary cause of laboratory waste explosions. The label must explicitly state "Contains halogenated oxime derivatives" to inform EHS personnel.

Step 4: Secondary Containment & EHS Transfer

  • Action: Store the active waste container in secondary containment within a ventilated cabinet until the scheduled EHS pickup.

  • Causality: Secondary containment ensures that if the primary HDPE jug fails due to unforeseen solvent incompatibility or pressure buildup, the spill is localized and safely vented.

Part 3: Visualizing the Disposal Logic

The following diagram illustrates the logical flow of waste segregation, emphasizing the critical separation of this reagent from incompatible waste streams.

WasteWorkflow Start Generate Waste: Tert-butyl 2-chloro-2- (hydroxyimino)acetate Decision Is the waste mixed with basic reagents? Start->Decision Halt STOP: Do not mix. Risk of exothermic nitrile oxide generation. Decision->Halt YES Dilute Dilute in inert halogenated solvent Decision->Dilute NO Halogenated Deposit in Halogenated Organic Waste Container Dilute->Halogenated Label Apply EHS Label: 'Halogenated Oxime' Halogenated->Label Pickup Licensed EHS Incineration Pickup Label->Pickup Routine schedule

Figure 1: Safe segregation and EHS disposal workflow for


-chloro oxime derivatives, highlighting the critical base-incompatibility checkpoint.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9576005, 2-Chloro-2-hydroxyiminoacetic acid ethyl ester. Retrieved from:[Link]

Personal protective equipment for handling Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Handling Tert-butyl 2-chloro-2-(hydroxyimino)acetate (and its widely utilized analog, ethyl 2-chloro-2-(hydroxyimino)acetate) requires a rigorous, self-validating safety system. As a highly reactive alpha-chloro oxime ester, this compound is a critical building block in drug development, primarily used to generate nitrile oxides in situ for 1,3-dipolar cycloadditions to form isoxazolines and structurally related amino acids[1].

While invaluable for synthesizing complex heterocycles, its electrophilic nature and sensitizing properties demand precise operational workflows. This guide provides the authoritative causality behind its hazards and the step-by-step logistical plans required to handle it safely.

Hazard Identification & Causality (E-E-A-T)

Understanding why a chemical is dangerous is the foundation of laboratory safety. The hazards of tert-butyl 2-chloro-2-(hydroxyimino)acetate stem directly from its molecular structure [2]:

  • Severe Eye Damage (H318) & Skin Irritation (H315): The alpha-chloro oxime moiety is a potent electrophile. Upon contact with physiological moisture (such as eyes or sweat), it rapidly hydrolyzes and alkylates nucleophilic residues in tissue proteins, leading to severe, irreversible tissue damage[2].

  • Sensitization (H317, H334): The oxime derivative acts as a reactive hapten. If inhaled or absorbed through the skin, it covalently binds to carrier proteins, triggering an adaptive immune response. Subsequent exposures can lead to severe allergic contact dermatitis or occupational asthma[1].

  • Respiratory Irritation (H335): Upon degradation in ambient moisture, the compound releases trace amounts of hydrogen chloride (HCl) gas, which severely irritates the respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

To mitigate these acute and chronic risks, compliance with[3] is mandatory. The following PPE matrix is engineered with quantitative specifications to prevent breakthrough exposure.

Body PartRequired PPEQuantitative Material SpecificationReplacement FrequencyOSHA Standard
Eyes/Face Chemical Splash Goggles & Face ShieldPolycarbonate (ANSI Z87.1+ certified)Inspect daily; replace if scratched[3]
Hands (Primary) Heavy-duty Chemical GlovesButyl Rubber or Neoprene (>15 mil)Replace immediately upon contamination[3]
Hands (Inner) Disposable Nitrile GlovesNitrile (minimum 5–8 mil thickness)Change every 2 hours or if torn[3]
Body Lab Coat & Chemical ApronFlame-resistant (FR) coat + Tychem apronLaunder coat weekly; discard apron if splashed[4]
Respiratory NIOSH-approved RespiratorN95/P100 particulate filter (if outside hood)Replace filters per safety schedule[3]

Operational Workflow: In Situ Nitrile Oxide Generation

This step-by-step methodology describes the safe generation of the reactive nitrile oxide intermediate. Every step is designed to contain the electrophilic precursor and safely neutralize the HCl byproduct.

  • Preparation & Setup:

    • Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm).

    • Set the sash at a maximum working height of 18 inches to provide a physical barrier against potential splashing.

    • Purge the reaction flask with an inert gas (Nitrogen or Argon) to prevent moisture-induced degradation of the reagent.

  • Reagent Handling:

    • Weigh the tert-butyl 2-chloro-2-(hydroxyimino)acetate strictly inside the fume hood using an analytical balance enclosed in a draft shield.

    • Dissolve the compound in an anhydrous, inert solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Controlled Activation:

    • Cool the reaction mixture to 0°C using an ice bath to control the exothermic generation of the nitrile oxide.

    • Slowly add a weak base (e.g., aqueous Sodium Bicarbonate or Triethylamine) dropwise. Mechanistic Causality: The base promotes the elimination of HCl, transiently forming the highly reactive tert-butoxycarbonylformonitrile oxide, which must be immediately trapped by the target alkene/alkyne[1].

  • Reaction Quenching:

    • Once the cycloaddition is complete, quench the reaction by adding cold water or a saturated ammonium chloride solution to destroy any unreacted alpha-chloro oxime safely.

Mechanism Reagent Tert-butyl 2-chloro- 2-(hydroxyimino)acetate Intermediate Nitrile Oxide (Highly Reactive) Reagent->Intermediate HCl Elimination Base Weak Base (NaHCO3 / TEA) Base->Intermediate Promotes Product Isoxazoline Derivative Intermediate->Product 1,3-Dipolar Cycloaddition

Reaction pathway illustrating in situ nitrile oxide generation and cycloaddition.

Spill Management & Disposal Plan

Unreacted tert-butyl 2-chloro-2-(hydroxyimino)acetate must be treated as a hazardous, reactive, and halogenated waste. Immediate and correct neutralization prevents the release of toxic, sensitizing dusts and vapors.

  • Small Spills (<50g): Immediately cover the spill with a 1:1 mixture of sodium carbonate and sand. Causality Note: The sodium carbonate acts as a mild base to neutralize any evolving HCl and safely hydrolyze the reactive chloride without causing an exothermic runaway (which a strong base like NaOH might trigger).

  • Collection: Carefully sweep the absorbed, neutralized material into a compatible, sealable polyethylene container using non-sparking tools.

  • Decontamination: Wash the affected surface inside the fume hood with a dilute basic solution (5% sodium bicarbonate) followed by standard soap and water.

  • Disposal: Label the container clearly as "Hazardous Waste: Halogenated Organic Solid (Corrosive/Sensitizer)." Do not mix this with non-halogenated solvent waste. Dispose of the container via an EPA-licensed hazardous waste contractor in strict accordance with [5].

Workflow Storage 1. Storage (2-8°C, Inert Gas) PPE 2. PPE Donning (N95/P100, Nitrile Gloves) Storage->PPE Setup 3. Fume Hood Setup (Sash at 18 inches) PPE->Setup Reaction 4. In Situ Reaction (Base addition, e.g., NaHCO3) Setup->Reaction Quench 5. Quenching (Aqueous Workup) Reaction->Quench Disposal 6. Waste Disposal (EPA 40 CFR 261 Compliant) Quench->Disposal

Operational safety and handling workflow for Tert-butyl 2-chloro-2-(hydroxyimino)acetate.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl 2-chloro-2-(hydroxyimino)acetate | C4H6ClNO3 | CID 6399471." PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "40 CFR 261 - Identification and Listing of Hazardous Waste." eCFR.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.